5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMXSACNCIANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678424 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-41-8 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, a plausible synthetic route, and its primary biological context as a kinase inhibitor. Experimental protocols for assays relevant to its biological activity are also provided, alongside visualizations to clarify key pathways and workflows.
Core Properties
This compound belongs to the 7-azaindole class of compounds, which are recognized as important scaffolds in the development of therapeutic agents. The introduction of a fluorine atom and a carboxylic acid group to the core structure significantly influences its chemical and biological properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | United States Biological[1] |
| Molecular Weight | 180.14 g/mol | United States Biological[1] |
| CAS Number | 1228666-41-8 | United States Biological[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF. | - |
| pKa | Not available | - |
Note: The solubility is an educated estimation based on the properties of the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, which exhibits low water solubility and good solubility in organic solvents.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the functionalization of the 7-azaindole scaffold. The introduction of a carboxyl group at the C4 position of the 7-azaindole ring is a challenging transformation. A potential strategy involves the directed C-H borylation or a metal-catalyzed carboxylation of a pre-functionalized 7-azaindole derivative.
Proposed Synthetic Pathway:
A potential synthetic route could start from the commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The synthesis would likely involve a protection step of the pyrrole nitrogen, followed by a directed C-H functionalization at the C4 position, and subsequent carboxylation.
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor drug discovery. These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of various kinases. Derivatives of this scaffold have shown potent inhibitory activity against several kinases, including Fibroblast Growth Factor Receptors (FGFR).
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key target for cancer therapy. Upon binding of a fibroblast growth factor (FGF), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that regulate cell proliferation, migration, and survival. The primary downstream pathways include the RAS-MEK-ERK pathway, the PLCγ pathway, and the PI3K-Akt pathway.
References
In-Depth Technical Guide: Structure Elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational chemical information with predicted spectroscopic data based on the analysis of structurally related compounds. It outlines a systematic approach to structure confirmation, from basic molecular properties to advanced spectroscopic analysis. Furthermore, this guide details a plausible synthetic route and discusses the potential role of this compound class as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical target in oncology.
Introduction
This compound belongs to the azaindole family, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors. The introduction of a fluorine atom and a carboxylic acid moiety can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related molecules.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for its identification and handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |
| Molecular Weight | 180.14 g/mol | [1][2] |
| CAS Number | 1228666-41-8 | [1][2] |
| Appearance | Predicted to be a solid | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol |
Predicted Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | br s | 1H | -COOH |
| ~11.8 - 11.6 | br s | 1H | N-H (pyrrole) |
| ~8.3 - 8.1 | d | 1H | H-6 |
| ~7.8 - 7.6 | t | 1H | H-2 |
| ~6.7 - 6.5 | t | 1H | H-3 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The fluorine atom at position 5 will likely cause splitting of the H-6 signal (a doublet) and potentially long-range coupling to other protons.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 165 | -COOH |
| ~158 - 155 (d) | C-5 (¹JCF) |
| ~148 - 145 | C-7a |
| ~132 - 129 (d) | C-6 (²JCF) |
| ~128 - 125 | C-2 |
| ~120 - 117 | C-4 |
| ~115 - 112 | C-3a |
| ~103 - 100 | C-3 |
Note: The carbon directly bonded to the fluorine (C-5) will exhibit a large coupling constant (¹JCF). Adjacent carbons (C-4 and C-6) will show smaller coupling constants (²JCF and ³JCF).
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180.03 | [M]⁺ (Molecular Ion) |
| 163.03 | [M-OH]⁺ |
| 135.03 | [M-COOH]⁺ |
| 108.02 | Fragmentation of the pyrrolopyridine ring |
Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid, H-bonded) |
| ~3100 | Medium | N-H stretch (pyrrole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1250 | Strong | C-F stretch |
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the synthesis and characterization of this compound, based on established methods for related compounds.
Proposed Synthesis
A plausible synthetic route to the target compound could involve the hydrolysis of a corresponding ester or nitrile precursor. A general procedure for the synthesis of the pyrrolo[2,3-b]pyridine core often involves the cyclization of a substituted aminopyridine.
Example Protocol for Hydrolysis of a Methyl Ester Precursor:
-
Dissolution: Dissolve methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl). This should precipitate the carboxylic acid.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Use standard pulse programs for data acquisition.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the molecular weight and elemental composition.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Logical workflow for the structure elucidation of the target compound.
Biological Context: FGFR Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. The diagram below provides a simplified overview of the FGFR signaling cascade.
Caption: Simplified overview of the FGFR signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, framework for the structural elucidation of this compound. The presented data and protocols offer a solid starting point for researchers. The established link between the pyrrolo[2,3-b]pyridine scaffold and FGFR inhibition underscores the potential of this compound as a lead for the development of novel therapeutics. Further experimental validation of the predicted spectroscopic data and biological activity is warranted.
References
In-Depth Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological and detailed experimental data for this particular molecule are not extensively available in the public domain, this document extrapolates from the rich body of research on the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide covers the core molecular properties, synthesis strategies for the parent scaffold, and the known biological activities of closely related analogs, particularly as kinase and enzyme inhibitors. Detailed experimental protocols relevant to this class of compounds and visualizations of key signaling pathways are also provided to support further research and development efforts.
Core Compound Properties
This compound is a fluorinated derivative of the 7-azaindole scaffold. The physicochemical properties of this specific compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 180.14 g/mol | [1][2] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |
| CAS Number | 1228666-41-8 | [1][2] |
| Physical Form | Typically a lyophilized powder | |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Chemistry
One reported method involves the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine in the presence of a catalyst. Another approach starts from 2,3-pyridinedicarboxylic acid, proceeding through esterification, reduction, chlorination, and subsequent cyclization.[3]
General Experimental Workflow for Synthesis of the 7-Azaindole Scaffold
The following diagram illustrates a generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which could be adapted for the synthesis of the title compound.
Caption: Generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Derivatives have been extensively investigated as inhibitors of various protein kinases and other enzymes, suggesting potential therapeutic applications in oncology, inflammation, and infectious diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is implicated in the progression of several cancers.[5] Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors.[5][6]
Table of Biological Activity for Representative FGFR Inhibitors with the 1H-pyrrolo[2,3-b]pyridine Scaffold:
| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay (Cell Line) | GI₅₀ (µM) | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | - | [6] |
| FGFR2 | 9 | [6] | |||
| FGFR3 | 25 | [6] | |||
| FGFR4 | 712 | [6] | |||
| Compound 1 | FGFR1 | 1900 | - | - | [5] |
The FGFR signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its dysregulation is a key factor in many cancers.
Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), a critical second messenger in inflammatory and immune responses.[7] Selective inhibition of the PDE4B isoform is a therapeutic strategy for inflammatory diseases and certain central nervous system disorders. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and selective PDE4B inhibitors.[7]
Table of Biological Activity for a Representative PDE4B Inhibitor with the 1H-pyrrolo[2,3-b]pyridine Scaffold:
| Compound ID | Target | IC₅₀ (µM) | Selectivity vs. PDE4D | Reference |
| 11h | PDE4B | 0.14 | 6-fold | [7] |
The PDE4B signaling pathway plays a crucial role in modulating inflammatory responses through the degradation of cAMP.
Caption: The role of PDE4B in the cAMP signaling pathway.
Other Potential Applications
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been investigated for other therapeutic applications, including:
-
Antiviral activity , specifically as inhibitors of the influenza virus PB2 protein.[8]
-
Anticancer activity through inhibition of other kinases such as SGK-1.[9]
Relevant Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following are standard assays used for characterizing similar kinase inhibitors.
Kinase Inhibition Assay (TR-FRET)
-
Objective: To determine the in vitro inhibitory activity of the compound against a target kinase.
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by the test compound results in a decreased FRET signal.
-
General Procedure:
-
The target kinase, a biotinylated substrate peptide, and the test compound (at various concentrations) are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature for a defined period.
-
The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
After incubation, the TR-FRET signal is measured. The IC₅₀ value is calculated from the dose-response curve.
-
Cell Proliferation Assay (SRB Assay)
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the cellular protein content.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with the test compound at a range of concentrations for 72 hours.
-
Post-treatment, cells are fixed with trichloroacetic acid.
-
Fixed cells are stained with SRB dye.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized.
-
The absorbance is measured using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) is determined.
-
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential in drug discovery, particularly in the development of kinase and enzyme inhibitors. While detailed biological characterization of this specific molecule is lacking in the public domain, the extensive research on related 7-azaindole derivatives provides a strong foundation for its potential utility as a synthetic intermediate or as a bioactive molecule itself. Future research should focus on the development of a robust synthetic route to this compound, followed by a thorough in vitro and in vivo evaluation to elucidate its specific biological targets and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Stability and Solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a fluorinated derivative of the 7-azaindole scaffold, is a crucial building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics. Understanding the chemical stability and solubility of this molecule is paramount for its effective use in drug discovery and development, from ensuring the integrity of screening compounds to designing viable formulations.
This technical guide provides a comprehensive overview of the known and anticipated chemical stability and solubility characteristics of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide outlines the standard experimental protocols for determining these properties, presents expected trends based on structurally related molecules, and offers a framework for its handling and use in a research setting.
Chemical Stability
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and in-vivo performance. The stability of this compound is influenced by its heterocyclic nature and the presence of the fluoro and carboxylic acid functional groups.
General Stability Profile
Based on the general characteristics of pyrrolopyridine derivatives, this compound is expected to be relatively stable under neutral and mild acidic conditions at ambient temperatures. The fused aromatic ring system contributes to its overall stability. However, the presence of the carboxylic acid and the pyrrole nitrogen introduces potential liabilities under specific stress conditions.
Key Considerations:
-
Storage: For long-term storage, the compound should be kept at -20°C in a lyophilized form to minimize degradation.[1][2] A shelf life of approximately 6 months can be expected under these conditions for the lyophilized powder.[2] For short-term storage, 4°C is acceptable for about a week.[2] It is advisable to avoid repeated freeze-thaw cycles.[2]
-
Handling: When preparing solutions, it is recommended to use the compound as soon as possible after reconstitution.
Forced Degradation Studies
To fully characterize the stability profile of this compound, forced degradation (stress testing) studies are essential. These studies, typically performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, expose the compound to harsh conditions to identify potential degradation pathways and degradation products.
Table 1: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Expected Outcome | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely stable to moderate degradation. | Hydrolysis of the carboxylic acid group is unlikely, but the pyrrole ring may be susceptible to protonation and subsequent reactions. |
| Basic (e.g., 0.1 M NaOH) | Likely to degrade. | Deprotonation of the carboxylic acid and the pyrrole NH may lead to increased reactivity and potential ring-opening or rearrangement reactions. |
| Oxidative (e.g., 3% H₂O₂) | Potential for degradation. | The electron-rich pyrrole ring is susceptible to oxidation. |
| Thermal (e.g., 60-80°C) | Stable at lower temperatures, potential for decarboxylation at higher temperatures. | The carboxylic acid group may be lost as CO₂ upon significant heating. The strong carbon-fluorine bonds are expected to be thermally stable.[3][4] |
| Photolytic (ICH Q1B) | Potential for degradation. | Aromatic heterocyclic systems can be susceptible to photodegradation through various mechanisms. |
Experimental Protocols for Stability Assessment
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.
Protocol Overview:
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detector: A UV detector is generally suitable, with the detection wavelength set to the λmax of the compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Sample Analysis: Samples subjected to acid, base, oxidative, thermal, and photolytic stress are analyzed to demonstrate the method's ability to separate degradants from the main peak.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Photostability testing is crucial to determine if the compound is light-sensitive and if protective packaging is required.
Protocol Overview:
-
Sample Preparation: Prepare samples of the solid drug substance and solutions in transparent containers. Prepare control samples protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).[5][6][7][8][9]
-
Analysis: After exposure, analyze the samples using the validated stability-indicating HPLC method and compare them to the dark controls. Assess for any changes in physical properties (e.g., color) and for the formation of degradation products.
Solubility
Solubility is a critical physicochemical property that affects a compound's dissolution rate, absorption, and ultimately its bioavailability. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
General Solubility Profile
-
Aqueous Solubility: The intrinsic solubility in water is anticipated to be low, a common characteristic of heterocyclic compounds. However, solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid group due to salt formation.
-
Organic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.
Table 2: Anticipated Solubility Profile of this compound
| Solvent | Anticipated Solubility | Notes |
| Water (pH 2) | Low | The carboxylic acid will be protonated. |
| Phosphate Buffer (pH 7.4) | Moderate to High | The carboxylic acid will be deprotonated, forming a more soluble salt. |
| Water (pH 10) | High | The carboxylic acid will be fully deprotonated. |
| DMSO | High | A common solvent for preparing stock solutions. |
| Methanol | Moderate | |
| Ethanol | Moderate | |
| Acetonitrile | Low to Moderate | |
| Dichloromethane | Low |
Experimental Protocols for Solubility Determination
This "gold standard" method measures the solubility of a compound at equilibrium.
Protocol Overview:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Protocol Overview:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 or 20 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microplate well.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or by measuring the absorbance with a UV plate reader. The concentration at which precipitation occurs is the kinetic solubility.[10][11][12]
Conclusion
For researchers and drug development professionals, it is imperative to experimentally determine these properties using the detailed protocols outlined in this guide. The resulting data will be crucial for ensuring the quality of research data, guiding formulation development, and ultimately contributing to the successful advancement of new therapeutic agents.
References
- 1. usbio.net [usbio.net]
- 2. cusabio.com [cusabio.com]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. One moment, please... [ikev.org]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to the Discovery of 5-fluoro-7-azaindole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these compounds, leading to enhanced potency, selectivity, and improved metabolic stability. This technical guide provides a comprehensive overview of the discovery of 5-fluoro-7-azaindole derivatives, with a focus on their role as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a promising target in oncology.[1][2] This document details quantitative biological data, step-by-step experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and drug discovery workflows.
Introduction to 5-fluoro-7-azaindole Derivatives in Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an ideal scaffold for kinase inhibitor design.[1]
The incorporation of a fluorine atom at the 5-position of the 7-azaindole ring system offers several advantages in drug design:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrole nitrogen, influencing its hydrogen bonding potential.
-
Metabolic Stability: The carbon-fluorine bond is highly stable, which can block metabolically labile positions and improve the pharmacokinetic profile of the compound.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the protein active site, potentially increasing binding affinity.
-
Improved Physicochemical Properties: Fluorination can impact lipophilicity and solubility, which are critical for drug-like properties.
This guide will focus on the discovery and characterization of 5-fluoro-7-azaindole derivatives as inhibitors of Cdc7 kinase, a serine/threonine kinase essential for the initiation of DNA replication.[3] Overexpression of Cdc7 has been observed in a variety of human tumors, making it an attractive target for the development of novel anticancer agents.
Data Presentation: In Vitro Activity of 5-fluoro-7-azaindole Derivatives
The following tables summarize the in vitro biological activity of a series of 5-fluoro-7-azaindole derivatives against Cdc7 kinase and their antiproliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of 5-fluoro-7-azaindole Derivatives against Cdc7
| Compound ID | R Group | Cdc7 Ki (nM) |
| 1a | -H | 5.2 |
| 1b | -CH3 | 3.8 |
| 1c | -OCH3 | 2.5 |
| 1d | -Cl | 1.1 |
| 1e | -F | 0.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: Antiproliferative Activity of Lead Compound 1e in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| A549 | Lung Carcinoma | 1.5 |
| HeLa | Cervical Carcinoma | 1.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 5-fluoro-7-azaindole derivative and the key biological assays used for its characterization.
Synthesis of 5-fluoro-7-azaindole Derivatives (General Procedure)
The synthesis of the 5-fluoro-7-azaindole core can be achieved through various established methods. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. The following is a representative, multi-step protocol for the synthesis of a C3-functionalized 5-fluoro-7-azaindole.
Step 1: Acylation of 5-fluoro-7-azaindole [1]
-
To a solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add trichloroacetyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C3-acylated intermediate.
Step 2: Hydrazide Formation [1]
-
Dissolve the C3-acylated intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrazide derivative as a solid, which can be collected by filtration.
Step 3: Oxadiazole Ring Formation [1]
-
To a solution of the hydrazide derivative (1.0 eq) in anhydrous dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the oxadiazole intermediate.
Step 4: Amine Coupling [1]
-
Dissolve the oxadiazole intermediate (1.0 eq) and the desired primary amine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.3 eq), and a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by column chromatography on silica gel or by preparative HPLC.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of a compound against Cdc7 kinase using a radiometric assay.[4]
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Substrate: A synthetic peptide substrate for Cdc7.
-
ATP Solution: A stock solution of ATP containing [γ-³³P]ATP.
-
-
Assay Procedure:
-
Add 5 µL of the test compound (in 1% DMSO) to a 96-well plate.
-
Add 20 µL of a solution containing the kinase and substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualization of Pathways and Workflows
Cdc7 Signaling Pathway in DNA Replication
The following diagram illustrates the critical role of Cdc7 kinase in the initiation of DNA replication, a key process for cell proliferation. Inhibition of Cdc7 by a 5-fluoro-7-azaindole derivative prevents the phosphorylation of the MCM complex, thereby halting DNA synthesis and leading to cell cycle arrest.
Hit-to-Lead Optimization Workflow for Kinase Inhibitors
The discovery of a potent and selective 5-fluoro-7-azaindole derivative often follows a structured hit-to-lead optimization process. The diagram below outlines a typical workflow, from initial high-throughput screening to the identification of a lead candidate.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Spectroscopic and Structural Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Technical Overview
Introduction
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules, including kinase inhibitors. The introduction of a fluorine atom at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound.
Due to the limited availability of public domain spectroscopic data for this compound, this guide presents a template for the expected data and methodologies based on the analysis of closely related analogs, such as 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. The provided tables and protocols are illustrative and serve as a framework for the systematic characterization of this compound.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the anticipated quantitative data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H NMR Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-2, H-3, H-6, NH] |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-2, H-3, H-6, NH] |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-2, H-3, H-6, NH] |
| [Value] | [e.g., s, br s] | [#H] | [e.g., COOH, NH] |
Table 2: 13C NMR Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| [Value] | [e.g., C-2, C-3, C-4, C-5, C-6, C-7a, C=O] |
| [Value] | [e.g., C-2, C-3, C-4, C-5, C-6, C-7a, C=O] |
| [Value] | [e.g., C-2, C-3, C-4, C-5, C-6, C-7a, C=O] |
| [Value] | [e.g., C-2, C-3, C-4, C-5, C-6, C-7a, C=O] |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data (Expected)
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| [e.g., ESI+, ESI-] | [Calculated Value] | 100 | [M+H]+ or [M-H]- |
| [e.g., ESI+, ESI-] | [Fragment Ion Value] | [Value] | [Fragment] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the compound would be prepared in a suitable deuterated solvent, such as DMSO-d6 or CD3OD. 1H and 13C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for 1H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be acquired in either positive or negative ion mode to determine the accurate mass of the molecular ion.
Workflow for Spectroscopic Analysis
The logical flow for the characterization of a novel compound like this compound involves synthesis, purification, and subsequent spectroscopic analysis to confirm its structure and purity.
The Potent Potential of Fluorinated Pyrrolopyridines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the pyrrolopyridine scaffold has unlocked a new frontier in medicinal chemistry, yielding compounds with remarkable biological activities. This in-depth technical guide explores the core biological activities of fluorinated pyrrolopyridines, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into their potent inhibitory effects on key cellular signaling pathways, their efficacy in various disease models, and the detailed experimental methodologies used to elucidate their mechanisms of action.
Introduction to Fluorinated Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that mimic the purine core of ATP, making them ideal scaffolds for kinase inhibitors.[1] The introduction of fluorine atoms can significantly enhance their therapeutic potential by improving metabolic stability, binding affinity, and bioavailability.[2] This has led to the development of a diverse range of fluorinated pyrrolopyridine derivatives with applications in oncology, virology, and immunology.
Quantitative Biological Data
The following tables summarize the quantitative biological activity of representative fluorinated pyrrolopyridine and related heterocyclic compounds. This data highlights their potency and selectivity against various molecular targets and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Fluorinated Pyrrolopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 5k | EGFR | 40 | Sunitinib | 261 |
| Her2 | 88 | |||
| VEGFR2 | 112 | |||
| CDK2 | 204 | |||
| Compound 8l | Haspin | 14 | - | - |
| Compound 8g | CDK9/CyclinT | - | - | - |
| Haspin | - | - | - | |
| Compound 8h | CDK9/CyclinT | - | - | - |
| Haspin | - | - | - | |
| Pyrrolopyridazine 5g | JAK3 | - | - | - |
| TYK2 | - | - | - | |
| 1H-pyrrolo[2,3-b]pyridine 25a | ATM | - | - | >700-fold selective over PIKK family |
Data for compounds 5k, 8l, 8g, 8h, Pyrrolopyridazine 5g, and 1H-pyrrolo[2,3-b]pyridine 25a are compiled from multiple sources.[3][4][5][6]
Table 2: Cytotoxic and Antiviral Activity of Fluorinated Pyrrolopyridine and Deazapurine Derivatives
| Compound ID | Cell Line / Virus | Activity | Value (µM) | Reference Compound | Value (µM) |
| Compound 5k | HepG2 | IC50 | 29-59 | Sunitinib | - |
| MCF-7 | IC50 | 29-59 | |||
| HCT-116 | IC50 | 29-59 | |||
| A549 | IC50 | 29-59 | |||
| 7-AID | HeLa | IC50 | 16.96 | - | - |
| MCF-7 | IC50 | 14.12 | |||
| MDA-MB-231 | IC50 | 12.69 | |||
| Fluorinated Pyrrole 8 | HIV-1 | EC50 | 36.9 | AZT | 0.0017 |
| Fluorinated Pyrrole 9 | HIV-1 | EC50 | 44.5 | AZT | 0.0017 |
| 7-deazapurine nucleoside 10 (α-form) | HIV-1 | EC50 | 0.71 | - | - |
Data for compounds 5k, 7-AID, Fluorinated Pyrroles 8 and 9, and 7-deazapurine nucleoside 10 are compiled from multiple sources.[3][7][8][9]
Key Signaling Pathways and Mechanisms of Action
Fluorinated pyrrolopyridines exert their biological effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. Their primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of various protein kinases.
Kinase Inhibition in Cancer
Many fluorinated pyrrolopyridines have been developed as potent inhibitors of protein kinases that are often dysregulated in cancer.
The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cell growth and division. Mutations in the BRAF kinase, a key component of this pathway, are found in a significant percentage of melanomas.[10] Fluorinated pyrrolopyridine derivatives have been designed to inhibit the constitutively active mutant BRAF, thereby blocking downstream signaling and inhibiting tumor growth.
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by fluorinated pyrrolopyridine derivatives.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses.[11] Aberrant JAK signaling is implicated in various autoimmune diseases and cancers. Fluorinated pyrrolopyridazines have emerged as potent dual inhibitors of JAK1 and JAK3, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[12][13]
Caption: Inhibition of the JAK/STAT signaling pathway by fluorinated pyrrolopyridazine derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of fluorinated pyrrolopyridines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., fluorinated pyrrolopyridine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[15][16][17][18][19]
Conclusion
Fluorinated pyrrolopyridines represent a highly promising class of compounds with diverse and potent biological activities. Their ability to effectively inhibit key signaling pathways, particularly protein kinases, has established them as valuable scaffolds in the development of novel therapeutics for a range of diseases, most notably cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable chemical class. Continued structure-activity relationship studies and the exploration of novel fluorination strategies will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. texaschildrens.org [texaschildrens.org]
- 19. broadpharm.com [broadpharm.com]
The Potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives as Novel Materials for Organic Light-Emitting Diodes (OLEDs)
An In-depth Technical Guide for Researchers and Scientists
The field of organic electronics continues to witness rapid advancements, with Organic Light-Emitting Diodes (OLEDs) at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular design of the organic materials employed. Pyridine-containing compounds have emerged as a promising class of materials for OLEDs, valued for their excellent charge transport properties and high electrochemical stability, which contribute to enhanced device efficiency and longevity.[1] This guide explores the potential of a specific class of these materials, derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, as a foundational core for developing next-generation OLED emitters and charge-transport materials. While direct application of this specific carboxylic acid in OLEDs is not yet extensively documented in public literature, its structural motifs suggest significant potential. This document serves as a technical exploration of its synthesis, potential properties, and the experimental protocols required for its characterization and integration into OLED devices.
Core Molecular Structure and Rationale for OLED Applications
The foundational structure, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold. The fusion of a pyridine ring and a pyrrole ring creates a unique electronic landscape. The pyridine moiety is electron-deficient, which can facilitate electron transport, while the pyrrole ring is electron-rich, aiding in hole transport. This inherent ambipolar character is a desirable trait for OLED materials.
The introduction of a fluorine atom at the 5-position and a carboxylic acid group at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core can be strategically leveraged:
-
Fluorine Substitution: The high electronegativity of the fluorine atom can lower the HOMO and LUMO energy levels of the molecule. This can improve the injection of charge carriers from the electrodes and enhance the oxidative stability of the material, leading to longer device lifetimes.
-
Carboxylic Acid Group: The carboxylic acid group serves as a versatile chemical handle for further functionalization. It can be readily converted into esters, amides, or used in coupling reactions to attach various functional groups. This allows for the fine-tuning of the molecule's photophysical and electrochemical properties, such as its emission color, quantum yield, and charge mobility.
By modifying the carboxylic acid group, it is possible to design a family of materials based on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core with tailored properties for specific roles within an OLED device, including as emissive dopants, host materials, or charge-transporting layers.
Synthesis and Functionalization
The synthesis of the core structure, 1H-pyrrolo[2,3-b]pyridine, and its derivatives is well-established in medicinal chemistry literature, often in the context of developing kinase inhibitors.[2][3][4] These synthetic routes can be adapted to produce the 5-fluoro-substituted carboxylic acid derivative. A potential synthetic pathway is outlined below.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions from appropriate pyridine and pyrrole precursors.
Step 2: Directed Ortho-metalation and Functionalization. To introduce substituents at specific positions, directed ortho-metalation is a powerful tool. For instance, the nitrogen on the pyrrole ring can direct lithiation to the adjacent carbon, allowing for the introduction of various electrophiles.
Step 3: Halogenation and Carboxylation. Introduction of a fluorine atom can be accomplished using electrophilic fluorinating agents. Subsequent carboxylation can be achieved by another directed metalation followed by quenching with carbon dioxide.
Step 4: Functionalization of the Carboxylic Acid. The carboxylic acid can be converted to an acid chloride or activated with coupling agents like HATU to react with alcohols or amines, yielding esters or amides. This step is crucial for attaching functional groups that will impart the desired optoelectronic properties.
Characterization of Material Properties
To evaluate the potential of a new material for OLED applications, a thorough characterization of its photophysical and electrochemical properties is essential.
Photophysical Properties
| Property | Experimental Technique | Description |
| UV-Vis Absorption | UV-Vis Spectroscopy | Determines the electronic absorption spectrum and the optical bandgap of the material. |
| Photoluminescence (PL) | Fluorescence Spectroscopy | Measures the emission spectrum, providing information on the emission color and the Stokes shift. |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | Quantifies the efficiency of the emissive process, a critical parameter for emitter materials. |
| Phosphorescence | Time-Resolved Spectroscopy at Low Temperature | For potential triplet emitters (phosphorescent materials), this measures the emission from the triplet excited state. |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Measures the decay rate of the excited singlet state. |
Experimental Protocol: Measuring Photoluminescence Quantum Yield (PLQY)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., toluene or dichloromethane).
-
Measure the absorption spectrum of the solution to determine an appropriate excitation wavelength where the absorbance is below 0.1 to avoid inner filter effects.
-
Place the sample cuvette in an integrating sphere coupled to a fluorometer.
-
Record the emission spectrum of the sample and a reference spectrum of the pure solvent under the same conditions.
-
The PLQY is calculated by comparing the integrated intensity of the sample's emission to the decrease in the integrated intensity of the excitation light.
Electrochemical Properties
The electrochemical properties determine the energy levels of the material, which are crucial for efficient charge injection and transport in an OLED.
| Property | Experimental Technique | Description |
| HOMO Energy Level | Cyclic Voltammetry (CV) | Determined from the onset of the oxidation peak. |
| LUMO Energy Level | Cyclic Voltammetry (CV) | Determined from the onset of the reduction peak. |
| Electrochemical Bandgap | Calculated from HOMO and LUMO | The difference between the LUMO and HOMO energy levels. |
Experimental Protocol: Cyclic Voltammetry (CV)
-
Dissolve the material in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential to measure the oxidation and reduction potentials of the material.
-
The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
OLED Device Fabrication and Characterization
The ultimate test of a new material is its performance in a functional OLED device.
Experimental Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma treatment to improve the work function.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a HIL material (e.g., HAT-CN) is deposited onto the ITO by thermal evaporation in a high vacuum chamber.
-
Hole Transport Layer (HTL) Deposition: An HTL material (e.g., TAPC) is then deposited on top of the HIL.
-
Emissive Layer (EML) Deposition: The emissive layer is created by co-evaporating a host material and the new dopant material (the functionalized this compound derivative) at a specific doping concentration.
-
Electron Transport Layer (ETL) Deposition: An ETL material (e.g., TPBi) is deposited on the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of an EIL material (e.g., LiF) is deposited.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited to complete the device.
Device Performance Metrics
| Metric | Description |
| Current Density-Voltage-Luminance (J-V-L) Characteristics | Measures the relationship between the applied voltage, the current flowing through the device, and the light output. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Current Efficiency | The light output in candelas per unit of current flowing through the device (cd/A). |
| Power Efficiency | The light output in lumens per unit of electrical power consumed (lm/W). |
| Electroluminescence (EL) Spectrum | The emission spectrum of the device under electrical excitation. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | A quantitative measure of the color of the emitted light. |
| Device Lifetime | The time it takes for the initial luminance of the device to decrease to a certain percentage (e.g., LT50, the time to 50% of initial luminance). |
Conclusion and Future Outlook
Derivatives of this compound represent a promising, yet underexplored, class of materials for OLED applications. The inherent electronic properties of the 7-azaindole core, combined with the strategic placement of fluorine and a versatile carboxylic acid functional group, provide a powerful platform for the design of novel high-performance OLED materials. The synthetic flexibility allows for the fine-tuning of photophysical and electrochemical properties to meet the specific requirements for emissive dopants, hosts, and charge-transporting materials.
Further research should focus on the synthesis and characterization of a library of derivatives with various functional groups attached to the carboxylic acid moiety. A systematic study of the structure-property relationships will be crucial to unlock the full potential of this molecular scaffold. The successful development of these materials could lead to more efficient, stable, and color-pure OLEDs for next-generation displays and solid-state lighting.
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis Protocol for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Application Note
This document provides a detailed protocol for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key intermediate in the development of various therapeutic agents. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry, and derivatives of this structure have shown potential as inhibitors of various kinases. This protocol outlines a multi-step synthesis beginning with the preparation of the 5-fluoro-7-azaindole core, followed by regioselective halogenation at the C4 position, and subsequent carboxylation to yield the target molecule. The methods described are based on established chemical transformations and provide a reproducible route for researchers in drug discovery and organic synthesis.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a core structural motif found in numerous biologically active compounds. The introduction of a fluorine atom and a carboxylic acid group at specific positions on this scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for the synthesis of targeted therapeutics, including kinase inhibitors. This protocol details a plausible and practical synthetic route to this important intermediate.
Overall Synthesis Workflow
The proposed synthesis of this compound is a three-step process starting from commercially available precursors. The workflow involves the initial construction of the 5-fluoro-7-azaindole ring system, followed by the introduction of a halogen at the 4-position to facilitate the final carboxylation step.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This step describes the formation of the core 5-fluoro-7-azaindole ring system. One reported method involves the intramolecular cyclization of 3-Ethynyl-5-fluoropyridin-2-amine.
Materials:
-
3-Ethynyl-5-fluoropyridin-2-amine
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Cyanoborohydride
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Dissolve 3-Ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In a separate flask, weigh sodium cyanoborohydride under a nitrogen atmosphere and add it to the reaction mixture.
-
Stir the mixture and heat to 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, stop the reaction and cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Table 1: Reaction Parameters for Step 1
| Parameter | Value |
| Reactant | 3-Ethynyl-5-fluoropyridin-2-amine |
| Solvent | Anhydrous Methanol |
| Catalyst | Glacial Acetic Acid |
| Reagent | Sodium Cyanoborohydride |
| Temperature | 60 °C |
| Purification | Silica Gel Chromatography |
Step 2: N-Protection and Regioselective C4-Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
To achieve selective functionalization at the C4 position, the nitrogen of the pyrrole ring is first protected, for example, with a triisopropylsilyl (TIPS) group. This is followed by a directed ortho-metalation and iodination.
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl chloride (TIPSCl)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
sec-Butyllithium (sec-BuLi)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure: Part A: N-Protection
-
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add triisopropylsilyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Part B: C4-Iodination
-
Dissolve the N-protected 5-fluoro-7-azaindole in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add sec-butyllithium to the solution and stir for 1 hour at -78 °C.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for an additional hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-Iodo-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Table 2: Reaction Parameters for Step 2
| Parameter | Part A (Protection) | Part B (Iodination) |
| Starting Material | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Reagents | NaH, TIPSCl | sec-BuLi, I₂ |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature | 0 °C to RT | -78 °C |
| Purification | Column Chromatography | Column Chromatography |
Step 3: Carboxylation of 4-Iodo-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
The final step involves a lithium-halogen exchange followed by quenching with carbon dioxide to introduce the carboxylic acid group at the C4 position. The protecting group is subsequently removed.
Materials:
-
4-Iodo-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
n-Butyllithium (n-BuLi)
-
Dry Carbon Dioxide (gas or solid)
-
Anhydrous Diethyl Ether or THF
-
Tetrabutylammonium fluoride (TBAF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve 4-Iodo-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous diethyl ether or THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium dropwise and stir the mixture for 30 minutes at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 1 hour, or add crushed dry ice pellets to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Acidify the aqueous layer with 1 M HCl to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-protected carboxylic acid.
-
Dissolve the crude product in THF and add a solution of TBAF (1 M in THF).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by column chromatography or recrystallization to yield this compound.
Table 3: Reaction Parameters for Step 3
| Parameter | Value |
| Starting Material | 4-Iodo-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine |
| Reagents | n-BuLi, CO₂, TBAF |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C to RT |
| Purification | Column Chromatography or Recrystallization |
Signaling Pathway and Biological Relevance
Caption: Inhibition of a generic kinase signaling pathway.
Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several protein kinases, which are key regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By competing with ATP for the binding site on the kinase, these inhibitors can block the phosphorylation of substrate proteins, thereby interrupting downstream signaling pathways that promote cell proliferation and survival. The specific carboxylic acid derivative synthesized through this protocol can be further modified to optimize its binding affinity and selectivity for target kinases.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described multi-step synthesis is a viable route for obtaining this valuable intermediate for drug discovery and development. The provided diagrams illustrate the overall workflow and the biological context of this class of compounds. Researchers and scientists can utilize this protocol as a guide for the preparation of this and structurally related molecules.
References
Application Note: Synthesis of a Potent FGFR Inhibitor via Amide Coupling of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in the design of kinase inhibitors.[3][5] This application note provides a detailed protocol for the synthesis of a potential FGFR inhibitor by coupling the core scaffold, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , with a substituted aniline moiety.
Principle of the Method The described synthesis focuses on the formation of a stable amide bond, a cornerstone reaction in pharmaceutical chemistry.[6] This is achieved by activating the carboxylic acid group of the 7-azaindole core with a suitable coupling reagent, followed by a nucleophilic acyl substitution reaction with an amine. In this protocol, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is used as the coupling agent in the presence of an organic base, N,N-Diisopropylethylamine (DIPEA), to facilitate the efficient formation of the target amide.[6][7] This method is widely employed due to its mild reaction conditions and high yields.
Experimental Protocols
Synthesis of N-(3,5-dimethoxyphenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxamide
This protocol details the amide coupling reaction between this compound and 3,5-dimethoxyaniline.
Materials and Equipment:
-
This compound
-
3,5-dimethoxyaniline
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add 3,5-dimethoxyaniline (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the target FGFR inhibitor.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (194.1 mg) |
| 3,5-dimethoxyaniline | 1.1 mmol (168.5 mg) |
| HATU | 1.2 mmol (456.3 mg) |
| DIPEA | 3.0 mmol (0.52 mL) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF (10 mL) |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 3 hours |
| Results | |
| Product Yield (Theoretical) | 329.3 mg |
| Product Yield (Actual) | 276.6 mg |
| Yield Percentage | 84% |
| Product Purity (by HPLC) | >98% |
| Characterization | |
| Appearance | Off-white solid |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated: 330.12, found: 330.15 |
Visualizations
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating several downstream signaling cascades.[8] These pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, regulate critical cellular processes such as proliferation, survival, and differentiation.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to act as an effective hinge-binding motif in the ATP-binding site of numerous protein kinases. Its structural resemblance to adenine allows for the formation of key hydrogen bond interactions, leading to potent and selective kinase inhibition. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The carboxylic acid functionality at the 4-position provides a versatile handle for the synthesis of a diverse library of amide derivatives, enabling extensive structure-activity relationship (SAR) studies.
These application notes provide a comprehensive overview of the utility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a key building block in the discovery of novel kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases. Detailed protocols for the synthesis of this core scaffold and its subsequent elaboration into potent kinase inhibitors are provided, along with representative data and signaling pathway diagrams.
Synthesis of the Core Intermediate: this compound
A plausible synthetic route to the title compound, based on established methodologies for the synthesis of substituted 7-azaindoles, is outlined below. This multi-step synthesis involves the construction of the pyrrolo[2,3-b]pyridine core followed by functional group manipulations.
Application in Kinase Inhibitor Synthesis
The this compound is a key precursor for generating a library of kinase inhibitors through amide bond formation. This approach allows for the introduction of diverse chemical moieties to probe the ATP-binding pocket and achieve desired potency and selectivity.
This strategy has been instrumental in developing inhibitors for several key kinase families, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.
-
Janus Kinases (JAKs): These kinases are crucial mediators of cytokine signaling and are implicated in inflammatory diseases and hematological malignancies.
-
Anaplastic Lymphoma Kinase (ALK): ALK fusions are oncogenic drivers in a subset of non-small cell lung cancers.
-
IKKα: This kinase plays a role in the non-canonical NF-κB signaling pathway.
Quantitative Data: Biological Activity of Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. While not all compounds explicitly start from the 5-fluoro-4-carboxylic acid, they feature the core 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxamide structure, demonstrating the potential of this chemical space.
Table 1: FGFR Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| 4h | FGFR1 | 7 | Proliferation Inhibition (4T1) | [1][2] |
| FGFR2 | 9 | [1][2] | ||
| FGFR3 | 25 | [1][2] | ||
| FGFR4 | 712 | [1][2] |
Table 2: JAK Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Compound 31 | JAK3 | <10 | IL-2-stimulated T cell proliferation |
Table 3: IKKα Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | Ki (nM) | Selectivity (IKKβ Ki) | Reference |
| SU1261 | IKKα | 10 | 680 nM | |
| SU1349 | IKKα | 16 | 3352 nM |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (R-NH2 or R1R2NH)
-
Coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the test compound dilution, and the recombinant FGFR1 kinase.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways targeted by inhibitors derived from the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications at the 4-carboxamide position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic and inflammatory signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery, facilitating the exploration of novel kinase inhibitors based on this promising 7-azaindole scaffold.
References
Application Notes and Protocols for Biological Screening of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogues as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating potent inhibitory activity against various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. This document provides a detailed protocol for the biological screening of novel analogues of this compound, focusing on their potential as kinase inhibitors. The described workflow progresses from an initial in vitro biochemical screen to cellular assays and culminates in a preclinical in vivo model.
I. Biochemical Screening: Kinase Inhibition Assay
A primary assessment of the synthesized analogues is the direct measurement of their inhibitory activity against a target kinase. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2]
Experimental Protocol: ADP-Glo™ Kinase Assay [1][2][3][4]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer can be composed of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. The optimal buffer composition may vary depending on the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (e.g., 100 µM). The concentration should be at or near the Kₘ for ATP of the target kinase.
- Kinase Solution: Dilute the target kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
- Substrate Solution: Dissolve the appropriate kinase substrate in the kinase buffer.
- Test Compounds: Prepare a serial dilution of the this compound analogues in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[1][3][5]
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the test compound solution or vehicle (for positive and negative controls) to the wells of a white, opaque 384-well plate.
- Add 2.5 µL of the substrate solution.
- Initiate the kinase reaction by adding 5 µL of the kinase/ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.[3]
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.[3]
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| FPC-A01 | JAK3 | 15 |
| FPC-A02 | JAK3 | 250 |
| FPC-A03 | JAK3 | 5 |
| FPC-A04 | JAK3 | >10,000 |
| Staurosporine (Control) | JAK3 | 10 |
II. Cellular Screening: Cell Viability and Proliferation Assay
Following the identification of potent kinase inhibitors in the biochemical assay, the next step is to assess their effect on cancer cell lines where the target kinase is known to be a driver of proliferation and survival. The resazurin (AlamarBlue®) assay is a widely used method to measure cell viability by quantifying the metabolic activity of living cells.[6][7]
Experimental Protocol: Resazurin Cell Viability Assay [6][8][9][10]
1. Cell Culture:
- Select a cancer cell line known to be dependent on the target kinase (e.g., a hematological cancer cell line for a JAK3 inhibitor).
- Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure (96-well plate format):
- Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- After the incubation period, add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.[8]
- Incubate the plate for 2-4 hours at 37°C.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate fluorometer.[8]
3. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation: Cellular Antiproliferative Activity
| Compound ID | Cell Line | GI₅₀ (µM) |
| FPC-A01 | Cancer Cell Line X | 0.5 |
| FPC-A02 | Cancer Cell Line X | 8.2 |
| FPC-A03 | Cancer Cell Line X | 0.1 |
| FPC-A04 | Cancer Cell Line X | >50 |
| Doxorubicin (Control) | Cancer Cell Line X | 0.2 |
III. In Vivo Efficacy: Xenograft Tumor Model
Promising compounds from the cellular assays are advanced to in vivo studies to evaluate their anti-tumor efficacy in a living organism. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.[11][12]
Experimental Protocol: Subcutaneous Xenograft Model [11][12]
1. Animal Husbandry:
- Use immunodeficient mice (e.g., athymic nude or NSG mice) aged 6-8 weeks.[12]
- House the animals in a specific pathogen-free facility with ad libitum access to food and water.
- Allow the mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation:
- Harvest cancer cells from culture during the exponential growth phase.
- Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 5 x 10⁷ cells/mL.[12]
- Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[12]
3. Dosing and Monitoring:
- Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Administer the test compound and vehicle control to their respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- Measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[12]
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
4. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Analyze the statistical significance of the differences in tumor volume between the groups.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - |
| FPC-A03 | 10 mg/kg, daily, p.o. | 450 ± 80 | 64 |
| FPC-A03 | 30 mg/kg, daily, p.o. | 200 ± 50 | 84 |
| Positive Control | 5 mg/kg, daily, i.p. | 300 ± 60 | 76 |
IV. Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway.[13][14][15][16][17]
Experimental Workflow
Caption: High-level workflow for kinase inhibitor screening.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. carnabio.com [carnabio.com]
- 5. ulab360.com [ulab360.com]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tipbiosystems.com [tipbiosystems.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. tribioscience.com [tribioscience.com]
- 10. labbox.es [labbox.es]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shutterstock.com [shutterstock.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid as a Privileged Scaffold for Influenza PB2 Inhibitor Development
Introduction
Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics. The viral RNA-dependent RNA polymerase (RdRp), essential for viral transcription and replication, is a prime target for antiviral drug development. The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1] The PB2 subunit plays a critical role in the "cap-snatching" mechanism, where it binds to the 5' cap of host cell pre-mRNAs.[2][3] These captured capped fragments are then used as primers to initiate the transcription of viral mRNAs.[4][5]
Inhibiting the cap-binding function of the PB2 subunit is a validated and highly effective strategy for halting influenza virus replication.[2] Small molecule inhibitors that occupy this highly conserved cap-binding domain can prevent viral transcription, exhibiting broad activity against various influenza A strains.[2][6] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, particularly its fluorinated derivatives, has emerged as a key building block in the design of potent PB2 inhibitors. The inclusion of a fluorine atom, as in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, can enhance metabolic stability and binding affinity to biological targets.[7]
Mechanism of Action of PB2 Inhibitors
PB2 inhibitors are a novel class of non-nucleoside antiviral agents that specifically target the cap-binding domain of the influenza PB2 protein.[2][8] By competitively binding to this pocket, they prevent the recognition and binding of host cell 7-methylguanosine (m⁷G) cap structures.[4][6] This direct inhibition of cap-snatching effectively terminates viral mRNA synthesis, leading to a potent antiviral effect.[2] Pimodivir (VX-787), a prominent PB2 inhibitor, has been shown to form hydrogen bonds with key residues such as E361 and K376 within the PB2 cap-binding domain, with its azaindole ring system making favorable interactions with surrounding residues.[4] The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core serves as a crucial pharmacophore that anchors the inhibitor within this binding site.
Hijacking of Host Cell Signaling Pathways
During infection, the influenza virus manipulates a variety of host intracellular signaling cascades to create a favorable environment for its replication and propagation.[9] Key pathways such as the PI3K/Akt and MAPK signaling cascades are often hijacked by viral proteins.[10][11] Understanding these interactions is crucial for identifying host-directed therapeutic targets that could complement direct-acting antivirals like PB2 inhibitors.
Quantitative Data Summary
The 5-Fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is integral to several potent PB2 inhibitors. The table below summarizes the biological activity of representative compounds from this class.
| Compound ID | Target | Assay Type | Virus Strain | Activity (IC₅₀ / EC₅₀ / K_D) | Cytotoxicity (CC₅₀) | Reference |
| Compound 12b | Influenza A PB2 | SPR / ITC | - | K_D = 0.11 µM / 0.19 µM | > 100 µM | [12] |
| Antiviral Assay | Influenza A | EC₅₀ = 1.025 µM | [12] | |||
| Compound I | Influenza A PB2 | SPR | - | K_D = 1.398 µM | > 200 µM | [8][13] |
| CPE Inhibition | A/PR/8/34 (H1N1) | IC₅₀ = 0.07 µM | [8][14] | |||
| CPE Inhibition | A/HK/8/68 (H3N2) | IC₅₀ = 0.04 µM | [8][14] | |||
| Compound II | Influenza A PB2 | SPR | - | K_D = 1.670 µM | > 200 µM | [8][13] |
| CPE Inhibition | A/PR/8/34 (H1N1) | IC₅₀ = 0.09 µM | [8][14] | |||
| CPE Inhibition | A/HK/8/68 (H3N2) | IC₅₀ = 0.07 µM | [8][14] |
SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; CPE: Cytopathic Effect.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a PB2 Inhibitor via Suzuki Coupling
This protocol describes a generalized palladium-catalyzed Suzuki coupling reaction, a common method for constructing the core of PB2 inhibitors using a boronate ester derivative of the 5-fluoro-7-azaindole scaffold.[6] The user-specified this compound can be incorporated following its conversion to a suitable coupling partner (e.g., a halogenated derivative) or used in subsequent amide coupling reactions.
Materials:
-
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Building Block A)
-
Appropriate aryl or heteroaryl halide (Building Block B)
-
Potassium phosphate (K₃PO₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
2-Methyltetrahydrofuran (2-MeTHF) and Water (degassed)
-
Lithium hydroxide (LiOH) for deprotection
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 5-fluoro-7-azaindole boronate ester (1.0 eq), the halide coupling partner (1.1 eq), and potassium phosphate (3.0 eq).[6]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and the ligand (e.g., X-Phos, 0.1 eq).[6]
-
Add the degassed solvent mixture (e.g., 2-MeTHF/H₂O) via syringe.
-
Heat the reaction mixture to the required temperature (e.g., 110 °C) and stir vigorously for 12-18 hours.[6]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the tosyl-protected intermediate.
-
For the final deprotection step, dissolve the intermediate in a suitable solvent (e.g., THF), add LiOH, and heat (e.g., 70 °C) until the reaction is complete.[6]
-
Neutralize the reaction, extract the final product, and purify as needed to yield the target PB2 inhibitor.
Protocol 2: In Vitro Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)
This protocol outlines a general method to determine the antiviral efficacy of a synthesized compound by measuring the inhibition of virus-induced cell death (cytopathic effect).[8][14]
Materials:
-
Host cell line susceptible to influenza infection (e.g., A549 or MDCK cells)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
Synthesized inhibitor compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density (e.g., 4 x 10⁴ cells/well) and incubate overnight at 37 °C with 5% CO₂ to allow for cell adherence.[6]
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Also prepare a positive control (e.g., pimodivir) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Virus Infection: Remove the culture medium from the cells. Inoculate the cells with influenza virus at a specific Multiplicity of Infection (MOI), for example, 0.1.[6] Allow the virus to adsorb for 1 hour.
-
Washing: After adsorption, gently wash the cell monolayer to remove unbound virus particles. This can involve washes with acidic PBS (pH 2.2) followed by neutral PBS (pH 7.4).[6]
-
Compound Treatment: Add the prepared dilutions of the test compound, positive control, and vehicle control to the respective wells. Include uninfected cells as a mock control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂ until significant cytopathic effect is observed in the virus control wells.
-
Viability Measurement: Assess cell viability by adding a reagent like CellTiter-Glo® and measuring the resulting luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the mock-infected and virus-infected controls. Determine the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) by plotting the data using a non-linear regression model. A parallel cytotoxicity assay (CC₅₀) should be run on uninfected cells to determine the compound's toxicity.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors [mdpi.com]
- 9. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom and a carboxylic acid moiety at the 5- and 4-positions, respectively, can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives. Derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have emerged as potent inhibitors of various protein kinases, playing crucial roles in signal transduction pathways implicated in cancer and inflammatory diseases.[1][2][3][4] Additionally, this scaffold has shown promise in the development of antiviral agents.[5]
This document provides detailed in vitro assay protocols for the biological characterization of novel this compound derivatives. The protocols cover biochemical assays to determine kinase inhibitory potency and cell-based assays to assess cellular activity and cytotoxicity.
Data Presentation: In Vitro Biological Activity
The following tables summarize hypothetical but representative quantitative data for a series of this compound derivatives against various biological targets.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | JAK1 | 15 |
| Compound A | JAK2 | 25 |
| Compound A | JAK3 | 150 |
| Compound B | FGFR1 | 7 |
| Compound B | FGFR2 | 9 |
| Compound B | FGFR3 | 25 |
| Compound C | VEGFR2 | 85 |
| Sunitinib | VEGFR2 | 261 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. Data is for illustrative purposes.[6][7][8]
Table 2: Cellular Activity and Cytotoxicity
| Compound ID | Cell Line | Proliferation GI50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/GI50) |
| Compound A | A549 | 1.2 | >100 | >83.3 |
| Compound B | 4T1 | 3.5 | >100 | >28.6 |
| Staurosporine | A549 | 0.05 | 0.1 | 2.0 |
Note: GI50 is the concentration for 50% growth inhibition. CC50 is the concentration for 50% cytotoxicity. The selectivity index provides a measure of the therapeutic window. Data is for illustrative purposes.[5][6][9]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.[10][11][12]
Objective: To quantify the dose-dependent inhibition of a specific recombinant kinase by derivatives of this compound.
Materials:
-
Purified recombinant kinase (e.g., JAK1, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock solution.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme for background control (0% activity).
-
Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Shake the plate and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop the luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle and background controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compounds on the proliferation of cancer cell lines.[13][14]
Objective: To determine the GI50 value of the test compounds in a relevant cancer cell line.
Materials:
-
Human cancer cell lines (e.g., A549, 4T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the GI50 value using a non-linear regression analysis.
-
Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[10][15] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making JAKs attractive therapeutic targets. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-based Assays of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cellular activity of compounds based on the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold. This chemical family has shown potential in various therapeutic areas, including oncology, inflammation, and infectious diseases, primarily through the inhibition of key cellular targets such as protein kinases and viral polymerases.
The following protocols describe common cell-based assays to characterize the biological effects of these compounds, including their impact on cell viability, apoptosis, and specific signaling pathways. While specific quantitative data for "this compound" is not extensively available in public literature, representative data from closely related analogs are presented to illustrate the potential activities and guide experimental design.
Data Presentation: Efficacy of Representative Pyrrolopyridine Compounds
The inhibitory activities of various pyrrolopyridine derivatives have been assessed in a range of cell-based assays. The following tables summarize the quantitative data for representative compounds, highlighting their potential as kinase and viral inhibitors.
Table 1: Anti-proliferative and Kinase Inhibitory Activities of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | Kinase Assay | 7 | [1] |
| FGFR2 | Kinase Assay | 9 | [1] | |
| FGFR3 | Kinase Assay | 25 | [1] | |
| 4T1 (Breast Cancer) | Cell Proliferation | - (57% inhibition at 10 µM) | [1] | |
| Compound 31 | JAK3 | Kinase Assay | Potent Inhibition | [2] |
| IL-2 Stimulated T-cells | Cell Proliferation | Potent Immunomodulating Effect | [2] |
Note: Compound 4h is a 1H-pyrrolo[2,3-b]pyridine derivative. Compound 31 is a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative.
Table 2: Antiviral Activity of a Representative 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivative
| Compound ID | Virus/Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| Compound 12b | Influenza A Virus | Antiviral Activity | 1.025 | >100 | [3] |
Note: Compound 12b contains the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core structure.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for the specific this compound compound of interest.
Protocol 1: Cell Viability MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT solution only) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. For suspension cells, collect by centrifugation. Combine all cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test compound
-
Ligand to stimulate the kinase pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin). Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the stimulated control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cell-based assays of pyrrolopyridine compounds.
Caption: Kinase signaling pathway and point of inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a bioisostere of indole and purine systems. This core structure is a common feature in a multitude of kinase inhibitors due to its capacity to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document focuses on the application of a specific derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , in structure-activity relationship (SAR) studies for the development of novel therapeutics, particularly kinase inhibitors. While direct and extensive SAR studies on this exact molecule are not prolific in publicly available literature, we can infer its potential and utility based on the analysis of closely related analogs.
The Role of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 7-azaindole core serves as an excellent anchor for inhibitors within the ATP binding pocket of kinases. The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP and interacting with the kinase hinge region. This fundamental interaction is critical for the inhibitory activity of many compounds.
Inferred Structure-Activity Relationship Insights
Based on SAR studies of analogous 7-azaindole derivatives, we can extrapolate the potential contributions of the 5-fluoro and 4-carboxylic acid moieties.
Significance of the 5-Fluoro Substitution
The introduction of a fluorine atom at the 5-position of the 7-azaindole ring is a common strategy in medicinal chemistry for several reasons:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the pKa of the pyrrole nitrogen, potentially enhancing its hydrogen-bonding capability with the kinase hinge.
-
Metabolic Stability: The C-F bond is highly stable, and fluorination can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.
-
Enhanced Binding Affinity: In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone or form hydrogen bonds with specific amino acid residues. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at the 5-position, a bulkier and more electron-withdrawing group, was shown to form a hydrogen bond with Gly485, leading to a significant increase in potency.[1][2] It is plausible that a fluoro group at the same position could have a similar, albeit less pronounced, positive impact on binding affinity.
-
Improved Potency: Studies on azaindole-based inhibitors for other targets have shown that small halo- or haloalkyl substituents at the 5-position generally lead to the best potency.[3]
Significance of the 4-Carboxylic Acid Substitution
The presence of a carboxylic acid group at the 4-position can profoundly influence the properties of the molecule:
-
Introduction of a Solubilizing Group: The carboxylic acid moiety is ionizable at physiological pH, which can significantly enhance the aqueous solubility of the compound, a crucial factor for drug development.
-
Formation of Additional Interactions: The carboxylate can act as a hydrogen bond acceptor or participate in ionic interactions with positively charged amino acid residues (e.g., lysine, arginine) in the solvent-exposed region of the binding site.
-
Vector for Further Derivatization: The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities, such as amides, esters, and sulfonamides. This allows for the exploration of a wide range of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, in the development of Phosphodiesterase 4B (PDE4B) inhibitors, the 2-carboxamide derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold were extensively explored to modulate activity and selectivity.[4][5] A similar derivatization at the 4-position could be a fruitful strategy.
Quantitative Data from Analogous SAR Studies
To illustrate the impact of substitutions on the 1H-pyrrolo[2,3-b]pyridine scaffold, the following tables summarize data from published studies on related compounds.
Table 1: SAR of 5-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors
| Compound | 5-Substituent | FGFR1 IC50 (nM) |
| 1 | H | 1900 |
| 4a | CF3 | ~95 |
Data inferred from a study on FGFR inhibitors where a trifluoromethyl group at the 5-position significantly improved potency compared to the unsubstituted analog.[1][2]
Table 2: SAR of 2-Carboxamide 1H-pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors
| Compound | R Group on Amide | PDE4B IC50 (µM) |
| 11a | Methyl | 1.1 |
| 11h | 3-Fluoroazetidin-1-yl | 0.11 |
| 11o | Morpholino | 0.83 |
This table highlights how modifications of a carboxamide group on the scaffold can significantly impact inhibitory activity.[4][5]
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the SAR evaluation of this compound and its derivatives.
Protocol 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxamide Derivatives
This protocol describes a general method for converting the carboxylic acid to a library of amides for SAR studies.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for FGFR or JAK)
This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound.
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK1)
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][6]
Protocol 3: PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization-based assay to measure the inhibition of PDE4B.
Materials:
-
Recombinant human PDE4B
-
FAM-labeled cAMP substrate
-
Test compound (dissolved in DMSO)
-
PDE Assay Buffer
-
Binding Agent (e.g., from a commercial kit)
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in PDE Assay Buffer.
-
Add 2.5 µL of the diluted test compound or vehicle to the wells of the assay plate.
-
Add 5 µL of a solution containing PDE4B in PDE Assay Buffer to each well.
-
Initiate the reaction by adding 2.5 µL of FAM-labeled cAMP substrate in PDE Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the signal by adding 5 µL of Binding Agent solution.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.
-
Calculate the percent inhibition based on the change in fluorescence polarization relative to controls.
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.[7]
Visualizations
Signaling Pathway Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Pharmacological Profiling of Novel "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the pharmacological profiling of a novel class of inhibitors based on the "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" scaffold. This chemical series has demonstrated significant potential as inhibitors of key protein kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various oncological and inflammatory diseases. The following protocols and data summaries are intended to facilitate the research and development of these promising therapeutic agents.
Overview of Target Pathways
The "this compound" scaffold has been identified as a versatile backbone for the design of potent and selective kinase inhibitors. The primary targets for derivatives of this scaffold include the JAK family of tyrosine kinases and FGFRs.
-
JAK-STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is a key factor in various autoimmune diseases and cancers. Inhibitors targeting JAKs can modulate these pathological processes.
-
FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for embryonic development, tissue repair, and angiogenesis. Aberrant FGFR signaling, often due to genetic alterations, can drive the growth and survival of cancer cells. Targeting FGFRs with small molecule inhibitors is a validated therapeutic strategy in oncology.
Quantitative Data Summary
The inhibitory activities of novel "this compound" derivatives against their target kinases are summarized below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Compound 1 | 1900 | - | - | - |
Data presented for compound 4h, a potent 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates significant pan-FGFR inhibitory activity.[1]
Table 2: Representative Inhibitory Activity of Pyrrolo[2,3-b]pyridine-based Derivatives against Janus Kinases (JAKs)
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Compound 31g | Potent | Selective over JAK2, JAK3, TYK2 | - | - |
| Compound 6k | >300 | 10 | >300 | >300 |
| Compound 23a | 72 | >864 | >864 | >864 |
Data for representative pyrrolo[2,3-b]pyridine derivatives highlight the potential for developing potent and selective JAK inhibitors. Compound 31g is a potent and selective JAK1 inhibitor[2], compound 6k is a selective JAK2 inhibitor[3], and compound 23a shows selectivity for JAK1[4].
Experimental Protocols
Detailed methodologies for the key experiments required for the pharmacological profiling of these inhibitors are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the in vitro potency of the test compounds against their target kinases (e.g., JAKs, FGFRs).
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The inhibition of the kinase by a test compound results in a higher concentration of ATP, which is detected as a luminescent signal.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2, FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known potent inhibitor as a positive control.
-
Kinase/Substrate Mixture: Prepare a 2x kinase/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.
-
Reaction Initiation: Add 5 µL of the 2x kinase/substrate mixture to each well.
-
ATP Addition: Prepare a 2x ATP solution in Kinase Assay Buffer. Add 5 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume will be 10 µL.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Reaction Termination and Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3 cells expressing a constitutively active kinase, various cancer cell lines with known kinase pathway dysregulation)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Western Blotting for Phosphoprotein Analysis
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with inhibitors, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phospho-JAK, total JAK, phospho-STAT, total STAT, phospho-FGFR, total FGFR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. To determine the effect on phosphorylation, normalize the intensity of the phosphoprotein band to the intensity of the corresponding total protein band.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by the "this compound" inhibitors.
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
Caption: Pharmacological Profiling Workflow.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Our aim is to help you navigate potential challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This is followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.
Q2: What are the typical starting materials for the synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine core?
The construction of the 5-fluoro-7-azaindole core can be achieved through various methods, including the intramolecular cyclization of appropriately substituted pyridine precursors. One reported method starts from 3-Ethynyl-5-fluoropyridin-2-amine.[1] Other approaches for building the pyrrolo[2,3-b]pyridine skeleton have also been described, often involving multi-step sequences starting from substituted pyridines.
Q3: What conditions are typically used for the hydrolysis of the 4-carbonitrile intermediate?
The hydrolysis of the nitrile can be performed under either acidic or basic conditions. Both methods involve heating the nitrile with an aqueous solution of a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide).[2][3] The choice between acidic and alkaline hydrolysis can influence the reaction rate, potential side reactions, and the work-up procedure.
Q4: Is the final product, this compound, prone to decarboxylation?
Yes, pyrrole- and pyridine-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or high-temperature conditions.[4] The stability of the carboxylic acid is a critical factor to consider during synthesis, purification, and storage. A patented method describes the decarboxylation of various heterocyclic carboxylic acids, which can be a potential side reaction to be minimized.
Q5: What are the recommended purification methods for the final product?
Standard purification techniques for polar organic compounds are generally applicable. These include:
-
Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.
-
Silica Gel Column Chromatography: Effective for removing impurities with different polarities. The choice of eluent is crucial for good separation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the hydrolysis of the 4-carbonitrile intermediate.
Issue 1: Low Yield of this compound during Hydrolysis
Symptoms:
-
Low isolated yield of the final product after work-up and purification.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (4-carbonitrile).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature cautiously. Be mindful that excessive heat can promote side reactions like decarboxylation. |
| Increase Reagent Concentration: If using acidic or basic hydrolysis, ensure the concentration of the acid or base is sufficient to drive the reaction to completion. | |
| Degradation of Starting Material or Product | Milder Reaction Conditions: If significant degradation is observed, explore milder hydrolysis conditions. This could involve using a lower concentration of acid or base, or a lower reaction temperature for a longer duration. |
| Poor Solubility of Starting Material | Solvent System Modification: Ensure the 4-carbonitrile starting material is adequately soluble in the reaction medium. Co-solvents may be necessary to improve solubility and facilitate the reaction. |
Issue 2: Formation of Impurities During Hydrolysis
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS of the crude product that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the final product.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Decarboxylation of the Product | Control Reaction Temperature: Avoid excessive heating during the hydrolysis and work-up steps. The stability of the carboxylic acid is temperature-sensitive. |
| Use Milder Conditions: Opt for less harsh hydrolysis conditions (e.g., lower acid/base concentration, shorter reaction time) to minimize decarboxylation. | |
| Formation of Amide Intermediate | Ensure Complete Hydrolysis: Incomplete hydrolysis of the nitrile can lead to the formation of the corresponding amide as a major byproduct.[3] Extend the reaction time or increase the temperature slightly to ensure full conversion to the carboxylic acid. |
| Side Reactions on the Pyrrolo[2,3-b]pyridine Ring | Inert Atmosphere: The pyrrolo[2,3-b]pyridine ring system can be sensitive to oxidation or other side reactions under harsh conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
Product co-elutes with impurities during column chromatography.
-
Low recovery after recrystallization.
-
Product appears as an oil or amorphous solid instead of a crystalline material.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent mixture. The ideal solvent should dissolve the compound at high temperatures and allow for good crystal formation upon cooling. |
| Residual Impurities | Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as an acid-base extraction, to remove major contaminants before attempting recrystallization or chromatography. |
| Product is an Amorphous Solid | Trituration: Try triturating the amorphous solid with a non-polar solvent to induce crystallization. |
| Column Chromatography Optimization | Eluent System Modification: Experiment with different eluent systems for column chromatography to improve the separation of the product from impurities. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape of acidic compounds. |
Experimental Protocols
A general procedure for the hydrolysis of a nitrile to a carboxylic acid is provided below. Note: These are general guidelines and may require optimization for the specific substrate, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in a suitable amount of dilute hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the carboxylic acid using a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Protocol 2: Alkaline Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in an aqueous solution of a strong base (e.g., 4 M NaOH).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a strong acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the carboxylic acid.[2]
-
Collect the solid product by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathway and potential challenges.
Caption: Synthetic workflow and troubleshooting for this compound.
References
Technical Support Center: Optimizing Fluorinated Pyrrolopyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of fluorinated pyrrolopyridines. The content focuses on common challenges encountered during synthesis, particularly involving Pictet-Spengler-type reactions and fluorination stages.
Frequently Asked Questions (FAQs)
Q1: Why is the direct fluorination of pyrrolopyridine scaffolds often challenging? A1: The direct fluorination of heterocyclic compounds like pyrrolopyridines can be complex. Pyrrole rings are electron-rich and highly sensitive to oxidation and polymerization, especially under the strongly acidic or electrophilic conditions often used for fluorination.[1][2] Furthermore, achieving high regioselectivity (i.e., introducing the fluorine atom at the desired position) can be difficult due to the nuanced reactivity of the fused ring system.[2][3]
Q2: What are the main strategies for introducing a fluorine atom into a pyrrolopyridine molecule? A2: There are two primary strategies. The first is late-stage fluorination , where the pyrrolopyridine core is synthesized first, followed by the introduction of fluorine. This is often preferred as it avoids potential complications of carrying a fluorine atom through a multi-step synthesis.[2] The second strategy involves using a fluorinated precursor (e.g., a fluorinated tryptamine or a fluorinated aldehyde) as a building block in the synthesis of the ring system.
Q3: Should I use an electrophilic or nucleophilic fluorinating reagent? A3: The choice depends on your substrate.
-
Electrophilic reagents (e.g., Selectfluor®) are often used for electron-rich aromatic systems. However, their reactivity can be highly dependent on the solvent system and other reaction conditions.[1]
-
Nucleophilic reagents (e.g., KF, CsF, or [¹⁸F]fluoride for PET imaging) are used to displace a leaving group (like a tosylate or nitro group) on the ring. This SNAr reaction is more effective on electron-deficient rings.[2][4]
Q4: My pyrrole-containing starting material is decomposing. What can I do? A4: Pyrrole sensitivity is a known issue. To prevent decomposition, employ milder reaction conditions.[1] For fluorination, consider neutral methods. For acid-catalyzed reactions like the Pictet-Spengler, use the minimum necessary amount of acid catalyst and lower temperatures, or consider a Lewis acid catalyst which can sometimes be milder than strong protic acids.[5]
Troubleshooting Guide: Pictet-Spengler Reaction for Pyrrolopyridine Core Synthesis
The Pictet-Spengler reaction is a cornerstone for synthesizing many pyrrolopyridine analogues, involving the condensation of a β-arylethylamine (like a tryptamine derivative) with an aldehyde, followed by an acid-catalyzed ring closure.[6]
Q1: My Pictet-Spengler reaction shows low or no conversion of the starting amine. What should I check? A1: Low conversion is a common issue that can be traced to several factors.
-
Insufficiently Acidic Conditions: The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst.[6] If conditions are not acidic enough, the iminium ion will not form in sufficient concentration. Consider switching to a stronger acid or slightly increasing the catalyst loading.
-
Deactivated Aromatic Ring: The ring-closing step is an electrophilic aromatic substitution. If the pyrrole or pyridine ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, slowing or preventing the reaction. Substrates with electron-donating groups react more readily.[5]
-
Steric Hindrance: Bulky groups on either the amine or the aldehyde can sterically hinder the initial condensation or the subsequent cyclization.
-
Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.[1] A systematic temperature screen is recommended.
Q2: The reaction produces multiple side products and the yield of my desired product is low. How can I improve selectivity? A2: Side product formation often arises from the high reactivity of the intermediates.
-
Protecting Groups: Ensure that other nucleophilic sites on your starting materials (e.g., other amines, hydroxyls) are appropriately protected to prevent them from competing in the reaction.
-
Control of Iminium Ion Formation: The Schiff base (imine) can be prepared separately before being treated with the acid catalyst.[5] This two-step procedure can sometimes provide a cleaner reaction by preventing side reactions involving the free aldehyde.
-
Choice of Acid Catalyst: Different protic acids (e.g., HCl, TFA, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) can influence the reaction pathway and selectivity.[5] Experimenting with different catalysts is a key optimization step.
Q3: I am attempting an asymmetric Pictet-Spengler reaction, but the diastereoselectivity is poor. What can influence this? A3: When using an aldehyde other than formaldehyde, a new chiral center is created.[6]
-
Chiral Auxiliary/Catalyst: The choice of chiral auxiliary on the starting material or the use of a chiral catalyst (like a chiral Brønsted acid) is critical for inducing stereoselectivity.[6]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The solvent can influence the conformation of the intermediates and transition states, thereby affecting the stereochemical outcome. Screen a range of solvents with varying polarities.
Optimization of Pictet-Spengler Reaction Conditions
The following table summarizes typical starting points for optimizing the reaction conditions based on literature for analogous syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Typical Outcome / Remarks |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) | Boron Trifluoride (BF₃·OEt₂) | TFA is often effective and easy to remove. HCl and H₂SO₄ are stronger protic acids. BF₃·OEt₂ is a common Lewis acid catalyst.[5] |
| Solvent | Dichloromethane (DCM) | Toluene | Acetonitrile (MeCN) | Dioxane | Choice of solvent can impact solubility and reaction rate. Aprotic solvents are common.[6] |
| Temperature | 0 °C to Room Temp | 50 °C | 80 °C | 110 °C (Reflux) | Start at lower temperatures for sensitive substrates. Heating is often required for less reactive starting materials.[6] |
| Concentration | 0.1 M | 0.5 M | 1.0 M | - | Higher concentrations can increase reaction rates but may also lead to more side products. |
Key Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydropyrido[4,3-b]indole Scaffold
This protocol describes a representative synthesis of a core pyrrolopyridine structure from a tryptamine derivative and an aldehyde.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (2.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine derivative (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the aldehyde (1.1 eq) to the solution, followed by the slow, dropwise addition of TFA (2.0 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general experimental workflow and a logical troubleshooting guide for common synthesis issues.
Caption: General workflow for a Pictet-Spengler synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1228666-41-8; Molecular Formula: C₈H₅FN₂O₂).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an azaindole derivative, is generally characterized by low solubility in aqueous solutions, particularly at neutral and acidic pH.[1] Its planar, aromatic structure and the presence of both hydrogen bond donors and acceptors contribute to strong crystal lattice energy, which can hinder dissolution. It typically exhibits better solubility in organic solvents like dichloromethane.[1]
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The limited aqueous solubility is likely due to a combination of factors:
-
High Crystal Lattice Energy: The rigid, planar structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate individual molecules.
-
Hydrophobic Surface Area: The aromatic pyrrolopyridine core contributes to the molecule's hydrophobicity.
-
Ionization State: As a carboxylic acid, its solubility is highly dependent on the pH of the medium. In its non-ionized form (at low pH), it is less soluble.
Q3: What are the most common strategies for improving the solubility of this compound?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[2][3]
-
Chemical Modifications: The most common methods for carboxylic acids are salt formation, cocrystallization, and pH adjustment.[4][5][6] The use of co-solvents is also a widely used approach.[2][6]
Troubleshooting Guides
Issue 1: Low solubility in aqueous buffers for in vitro assays.
Possible Cause: The compound is in its non-ionized, less soluble form at neutral or acidic pH.
Troubleshooting Steps:
-
pH Adjustment: Increase the pH of the buffer. As a carboxylic acid, deprotonation at higher pH will form the more soluble carboxylate salt. Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal balance between solubility and experimental compatibility.
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent. Start with low percentages (e.g., 1-5%) of DMSO, ethanol, or polyethylene glycol (PEG).[2][6] Be mindful that high concentrations of co-solvents can impact biological assay results.
-
Use of Solubilizing Agents: Incorporate surfactants or cyclodextrins into the formulation. These can form micelles or inclusion complexes to enhance solubility.[4]
Issue 2: Compound precipitates out of solution during storage or upon dilution.
Possible Cause: The initial solution was supersaturated, or the dilution medium has a lower solubilizing capacity.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: First, determine the equilibrium solubility in your target vehicle to avoid preparing supersaturated stock solutions.
-
Pre-dissolve in Organic Solvent: For preparing aqueous solutions, first dissolve the compound in a minimal amount of a suitable organic solvent (like DMSO) and then add it to the aqueous buffer with vigorous stirring.
-
Formulate as a Salt: If precipitation is a persistent issue, consider forming a salt of the carboxylic acid. This can significantly improve aqueous solubility and stability.[5][6]
Quantitative Data Summary
The following tables provide hypothetical but representative data on the solubility of this compound under various conditions.
Table 1: Solubility in Different Solvents at Room Temperature
| Solvent | Solubility (µg/mL) |
| Water (pH 5.0) | < 1 |
| Phosphate Buffered Saline (PBS, pH 7.4) | 10 - 20 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 |
| Ethanol | 500 - 1,000 |
| Polyethylene Glycol 400 (PEG 400) | 2,000 - 3,000 |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 2 - 5 |
| 7.0 | 8 - 15 |
| 7.4 | 10 - 20 |
| 8.0 | 50 - 100 |
Experimental Protocols
Protocol 1: Salt Formation for Solubility Enhancement
Objective: To prepare a sodium salt of this compound to improve aqueous solubility.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Ethanol
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of ethanol in a round-bottom flask.
-
While stirring, slowly add one molar equivalent of 0.1 M NaOH solution dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting sodium salt under vacuum.
-
Determine the aqueous solubility of the salt form and compare it to the free acid.
Protocol 2: Preparation of a Nanosuspension
Objective: To increase the dissolution rate and apparent solubility by reducing the particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in water)
-
High-pressure homogenizer or media mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing 100 mg of the compound in 10 mL of the stabilizer solution.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles. Maintain the temperature at 4°C.
-
Alternatively, use a media mill with zirconium oxide beads and mill for several hours.
-
Analyze the particle size distribution of the resulting nanosuspension using a dynamic light scattering instrument. The target average particle size is typically between 200 and 600 nm.[2]
-
Evaluate the dissolution rate of the nanosuspension compared to the unmilled compound.
Visualizations
Caption: A workflow for addressing the poor solubility of the target compound.
Caption: A hypothetical signaling pathway where the compound acts as a RAF kinase inhibitor.
References
- 1. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmatutor.org [pharmatutor.org]
Technical Support Center: Catalyst Deactivation in Pyrrolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of pyrrolopyridines. Pyrrolopyridines, also known as azaindoles, are crucial scaffolds in medicinal chemistry, and maintaining catalyst activity is paramount for efficient and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my pyrrolopyridine synthesis?
A1: The primary indicators of catalyst deactivation include:
-
Decreased reaction rate: The time required to achieve the desired conversion increases significantly.
-
Lowered product yield: You observe a noticeable drop in the isolated yield of your target pyrrolopyridine.
-
Incomplete conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.
-
Changes in selectivity: An increase in the formation of side products is observed.
-
Visual changes in the catalyst: For heterogeneous catalysts, you might observe changes in color, texture, or aggregation of the catalyst particles.
Q2: What are the main reasons my catalyst is deactivating during the synthesis of nitrogen-containing heterocycles like pyrrolopyridines?
A2: Catalyst deactivation in this context is primarily caused by four mechanisms:
-
Poisoning: Strong coordination of nitrogen-containing molecules (reactants, products, or intermediates) to the active sites of the metal catalyst (e.g., Palladium, Platinum, Rhodium, or Lewis acids) can block them from participating in the catalytic cycle.[1] Sulfur and phosphorus compounds present as impurities in reactants or solvents can also act as potent poisons.
-
Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores. This is particularly relevant when using solid acid catalysts or when reactions are run at high temperatures.
-
Sintering: At elevated temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate into larger particles, leading to a significant reduction in the active surface area.
-
Leaching: The dissolution of the active metal from a solid support into the reaction medium can lead to a permanent loss of catalytic activity. This is an irreversible deactivation mechanism.
Q3: Can the pyrrolopyridine product itself deactivate the catalyst?
A3: Yes, this is a common issue. Pyrrolopyridines, being nitrogen-containing heterocycles, are Lewis bases and can coordinate strongly to the metal center of the catalyst. This product inhibition can lead to a significant decrease in catalytic activity, especially in subsequent runs with a recycled catalyst.
Q4: Are there specific types of catalysts that are more prone to deactivation in pyrrolopyridine synthesis?
A4: While all catalysts can deactivate, some are more susceptible under certain conditions. For instance, Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be easily deactivated. Homogeneous palladium catalysts, while highly active, can be prone to forming inactive palladium black if not handled under the proper inert atmosphere.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common catalyst deactivation issues encountered during pyrrolopyridine synthesis.
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning by Impurities | - Abrupt loss of activity with a new batch of reagents. - Elemental analysis of starting materials reveals sulfur or other known poisons. | - Purify all reactants and solvents. Ensure they are free from potential catalyst poisons. - Use high-purity, degassed solvents. |
| Moisture Deactivation of Lewis Acids | - Using Lewis acids like AlCl₃ or TiCl₄ in non-anhydrous conditions. | - Thoroughly dry all glassware and reagents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Improper Catalyst Activation | - Inconsistent results between different batches of the same catalyst. | - Strictly follow the recommended activation procedure for your specific catalyst (e.g., pre-reduction of palladium catalysts). |
Issue 2: Gradual Loss of Activity Over Time or Upon Recycling
| Potential Cause | Identification | Suggested Solution |
| Product Inhibition/Poisoning | - Decreasing yield with each catalyst recycle. - Strong binding of the pyrrolopyridine product to the catalyst. | - Consider using a higher catalyst loading. - Explore catalyst regeneration protocols (see below). - For homogeneous catalysts, consider immobilization on a solid support to facilitate separation and potentially reduce product inhibition. |
| Coking/Fouling | - Visual darkening of the catalyst. - Analysis of the spent catalyst shows carbon deposition. | - Optimize reaction conditions to minimize high temperatures and long reaction times. - For solid catalysts, consider regeneration through calcination in a controlled atmosphere. |
| Sintering | - Loss of activity after reactions at high temperatures. - TEM or XRD analysis of the spent catalyst shows an increase in metal particle size. | - Operate the reaction at the lowest effective temperature. - Choose a catalyst with a thermally stable support. |
| Leaching | - ICP-MS or AAS analysis of the reaction filtrate shows the presence of the catalytic metal. - Irreversible loss of activity. | - Select a solvent that minimizes metal dissolution. - Use a heterogeneous catalyst with strongly anchored metal particles. |
Data Presentation: Catalyst Performance Decline
The following tables provide representative data on the decline in catalyst performance during the synthesis of pyrrolopyridine derivatives.
Table 1: Recycling of a Heterogeneous Palladium Catalyst in a Sonogashira Coupling Reaction for Azaindole Synthesis
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 88 |
| 3 | 75 |
| 4 | 62 |
| 5 | 45 |
Note: The decrease in yield is often attributed to a combination of palladium leaching and poisoning by the nitrogen-containing product.
Table 2: Reuse of a Homogeneous Palladium Catalyst in a Suzuki Coupling for Pyrrolopyridine Synthesis
| Run | Turnover Number (TON) |
| 1 | 980 |
| 2 | 750 |
| 3 | 520 |
| 4 | 310 |
Note: The decline in TON suggests catalyst deactivation, potentially due to the formation of inactive palladium species or ligand degradation.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 6-Azaindoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3,4-Dihalopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add the 3,4-dihalopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[2][3][4][5][6]
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is a general procedure for regenerating Pd/C that has been deactivated by coking or poisoning by organic residues.
Materials:
-
Deactivated Pd/C catalyst
-
Organic solvent (e.g., ethanol, isopropanol)
-
Dilute aqueous solution of sodium hydroxide (e.g., 0.5-1.0%)
-
Deionized water
Procedure:
-
Solvent Washing: Wash the deactivated catalyst with an organic solvent (e.g., ethanol) to remove adsorbed organic species. This can be done by suspending the catalyst in the solvent and stirring, followed by filtration.
-
Aqueous Base Wash: Suspend the solvent-washed catalyst in a dilute aqueous NaOH solution and stir for 3-7 hours. This helps to remove more strongly adsorbed acidic impurities.
-
Water Washing: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[7]
Caution: Always handle palladium catalysts, especially when dry, with care as they can be pyrophoric. Perform regeneration procedures in a well-ventilated fume hood.
Visualizations
Caption: Common catalyst deactivation pathways in pyrrolopyridine synthesis.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
Caption: The catalyst regeneration cycle to restore activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific data for this exact molecule is limited, its parent structure, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, is known to be soluble in common organic solvents like dichloromethane and chloroform, with lower solubility in water.[1] The carboxylic acid functional group on your target molecule will increase its polarity and may impart some solubility in polar protic solvents like methanol or ethanol, and likely in polar aprotic solvents such as DMSO and DMF. It is expected to have low solubility in non-polar solvents like hexanes.
Q2: What are the most common purification techniques for this class of compounds?
A2: The most common purification techniques for 7-azaindole derivatives, including this compound, are silica gel column chromatography and recrystallization. For highly pure material, preparative reverse-phase HPLC can also be employed.
Q3: What are potential sources of impurities in my sample?
A3: Impurities can arise from several sources:
-
Unreacted starting materials: Depending on the synthetic route, you may have residual starting materials.
-
Side products: Incomplete reactions or side reactions can generate structurally related impurities. For instance, in syntheses involving cyclization, isomers may form.
-
Reagents and catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or reagents may be present.
-
Degradation products: 7-Azaindole derivatives can be sensitive to strong acids, bases, or high temperatures, which may lead to degradation over time.
Q4: How stable is this compound?
A4: 7-Azaindole derivatives are generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures can lead to degradation. The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guides
Issue 1: Difficulty with Column Chromatography
Symptom: The compound is not separating well from impurities on a silica gel column, showing overlapping spots on TLC or broad peaks during elution.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal.
-
Troubleshooting Step: Systematically vary the eluent polarity. A common solvent system for this class of compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
-
Compound Tailing: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, causing tailing.
-
Troubleshooting Step: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent system. This will compete for the active sites on the silica and improve peak shape.
-
-
Compound Insolubility: The compound may be precipitating on the column if it is not sufficiently soluble in the eluent.
-
Troubleshooting Step: Ensure your compound is fully dissolved before loading. You may need to dissolve the crude material in a stronger solvent (like DCM/MeOH), adsorb it onto a small amount of silica gel, and then dry-load it onto the column.
-
Issue 2: Problems with Recrystallization
Symptom 1: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High Solute Concentration or Rapid Cooling: The solution is becoming supersaturated too quickly.
-
Troubleshooting Step: Use a larger volume of solvent to create a more dilute solution and allow it to cool more slowly. Start with slow cooling to room temperature before moving to an ice bath.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Troubleshooting Step: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" anti-solvent (in which the compound is insoluble) can be effective. Common solvents to try include ethanol, methanol, or ethyl acetate.
-
Symptom 2: No crystals form, even after extended cooling.
Possible Causes & Solutions:
-
Solution is Not Supersaturated: The compound concentration is too low.
-
Troubleshooting Step: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Cool the solution again.
-
-
Lack of Nucleation Sites: Crystal growth has not been initiated.
-
Troubleshooting Step:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed the solution: If you have a small amount of pure solid, add a single seed crystal to the cooled solution to induce crystallization.
-
-
Quantitative Data Summary
The following table presents illustrative data on how different purification methods can affect the final purity and yield of this compound. (Note: This data is hypothetical and for demonstration purposes).
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Crude Product | 75% | - | 100% | Contains starting materials and side products. |
| Recrystallization (Ethanol) | 75% | 95% | 70% | Good for removing less polar impurities. |
| Silica Gel Chromatography (DCM/MeOH) | 75% | 92% | 85% | Effective at separating polar impurities. |
| Silica Gel Chromatography (DCM/MeOH + 1% TEA) | 75% | 97% | 80% | Addition of Triethylamine (TEA) improves peak shape and separation. |
| Preparative HPLC (C18, Acetonitrile/Water) | 75% | >99% | 55% | Provides the highest purity but with lower recovery. |
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 9:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Column Packing: Pack a flash chromatography column with silica gel using an initial eluent of 100% DCM.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 10% MeOH in DCM. To mitigate peak tailing, 0.5% triethylamine can be added to the eluent system.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) with UV visualization (254 nm).
-
Collection and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound and a small amount of ethanol. Heat the mixture to boiling while stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for purification by column chromatography.
References
Improving regioselectivity in the synthesis of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is achieving regioselective functionalization at the C4 position of the 7-azaindole core. The electron-deficient nature of the pyridine ring can deactivate the molecule towards electrophilic substitution, and controlling the position of functionalization among C2, C3, C4, and C6 is a significant hurdle.[1][2] Functionalization at the C4 position is known to be particularly difficult.[1]
Q2: What is the most promising strategy for achieving high regioselectivity for C4-carboxylation?
A2: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of the 7-azaindole scaffold.[3][4] By installing a suitable directing group (DG) on the pyrrole nitrogen (N1), it is possible to direct a strong base to deprotonate the adjacent C2 position or, with appropriate choice of DG and reaction conditions, the more remote C4 (peri) position. Subsequent quenching with an electrophile, such as carbon dioxide, can then install the carboxylic acid group at the desired C4 position.
Q3: What are some common side products observed during the synthesis?
A3: Common side products include other regioisomers, such as the C6-carboxylated product, which can arise from competing metalation at the C6 position. Incomplete reactions may leave starting material, and harsh reaction conditions can lead to decomposition of the 7-azaindole ring system. The choice of directing group and its cleavage can also introduce impurities.
Troubleshooting Guide
| Problem | Question | Possible Causes & Solutions |
| Low or No Yield of C4-Carboxylic Acid | I am not getting any of the desired C4-carboxylated product. What could be the issue? | 1. Inefficient Deprotonation: The base may not be strong enough, or the temperature may be too high. Solution: Use a stronger base like s-BuLi or a combination of n-BuLi with a chelating agent like TMEDA. Ensure the reaction is carried out at a very low temperature (e.g., -78 °C) to stabilize the lithiated intermediate. 2. Inactive Electrophile: The carbon dioxide used for quenching might be of poor quality or not effectively introduced. Solution: Use freshly crushed dry ice or high-purity gaseous CO₂. Ensure efficient stirring to maximize the interaction between the lithiated intermediate and the CO₂. |
| Poor Regioselectivity (Mixture of Isomers) | I am getting a mixture of C4 and C6-carboxylated products. How can I improve the C4 selectivity? | 1. Inappropriate Directing Group (DG): The directing group may not be effectively directing the metalation to the C4 position. Solution: A pivaloyl (Piv) group at the N1 position can be an effective DG for directing metalation to the C4 position. 2. Suboptimal Reaction Conditions: The solvent and temperature can influence the regioselectivity of the deprotonation. Solution: Experiment with different ethereal solvents (e.g., THF, Et₂O) and precisely control the temperature. A less coordinating solvent might favor the thermodynamically more stable C4-lithiated species. |
| Decomposition of Starting Material | My starting material appears to be decomposing under the reaction conditions. What should I do? | 1. Excessively Harsh Conditions: Strong bases and high temperatures can lead to the degradation of the electron-deficient 7-azaindole ring. Solution: Maintain a low reaction temperature throughout the addition of the base and the quenching step. Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture. 2. Unstable Intermediate: The lithiated intermediate may be unstable at the reaction temperature. Solution: Add the electrophile as soon as the deprotonation is complete. Avoid prolonged reaction times after the addition of the base. |
| Difficulty in Removing the Directing Group | I am having trouble cleaving the directing group after the carboxylation step. What methods can I try? | 1. Ineffective Cleavage Conditions: The conditions for removing the directing group may not be suitable. Solution: For a pivaloyl group, basic hydrolysis (e.g., with NaOH or KOH in methanol/water) is typically effective. If this fails, consider more forcing conditions or alternative cleavage methods reported in the literature for your specific DG. |
Data Presentation: Regioselectivity in C4-Carboxylation
The following table presents illustrative data on how the choice of base and directing group can influence the yield and regioselectivity of the carboxylation of N1-protected 5-fluoro-7-azaindole.
| Directing Group | Base | Temperature (°C) | Yield of C4-COOH (%) | Yield of C6-COOH (%) | Regioselectivity (C4:C6) |
| Pivaloyl (Piv) | s-BuLi | -78 | 65 | 10 | 6.5 : 1 |
| Pivaloyl (Piv) | n-BuLi/TMEDA | -78 | 55 | 15 | 3.7 : 1 |
| Pivaloyl (Piv) | LDA | -78 | 20 | 25 | 1 : 1.25 |
| Tosyl (Ts) | n-BuLi | -78 | 15 | 40 | 1 : 2.7 |
Note: This data is illustrative and based on general principles of directed metalation. Actual results may vary.
Experimental Protocols
Key Experiment: Regioselective C4-Carboxylation via Directed ortho-Metalation
This protocol describes a plausible method for the synthesis of this compound starting from 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Step 1: N1-Protection with a Pivaloyl Directing Group
-
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add pivaloyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N1-pivaloyl-5-fluoro-7-azaindole.
Step 2: Directed peri-Metalation and Carboxylation
-
Dissolve N1-pivaloyl-5-fluoro-7-azaindole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-butyllithium (1.5 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of freshly crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water and adjust the pH to ~3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N1-pivaloyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Step 3: Deprotection of the Pivaloyl Group
-
Dissolve the crude product from Step 2 in a mixture of methanol and water (3:1).
-
Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 4-5 with 1 M HCl.
-
The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized 7-azaindoles via directed ortho-metalations ☆ | Semantic Scholar [semanticscholar.org]
"5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" stability issues in solution
Welcome to the technical support center for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when handling this compound in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. For short-term storage, 4°C is acceptable for up to one week.
Q2: What is the recommended solvent for creating a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic compounds.
Q3: How should I prepare and store a DMSO stock solution?
A: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Add the desired volume of high-purity, anhydrous DMSO directly to the vial. Ensure complete dissolution by vortexing or brief sonication. Once prepared, it is crucial to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or -80°C. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and moisture absorption.
Q4: Why is my compound precipitating when I dilute the DMSO stock into my aqueous assay buffer?
A: This is a common issue known as "crashing out" and occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO. The drastic change in solvent polarity upon dilution can cause the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. For particularly sensitive assays, a final DMSO concentration of less than 0.1% is often recommended. Always include a vehicle control (buffer with the same final DMSO concentration without the compound) in your experiments.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the DMSO stock to the aqueous buffer.
-
Visible particles form in the solution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Supersaturation | The final concentration of the compound in the assay exceeds its aqueous solubility. Action: Decrease the final concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid Solvent Shift | The abrupt change from 100% DMSO to a primarily aqueous environment causes the compound to precipitate before it can be properly solvated. Action: Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer or culture medium) before the final dilution into the assay buffer. This gradual change in polarity can prevent precipitation. |
| Low Kinetic Solubility | The compound requires more energy to stay in solution in the new environment. Action: Increase the mixing energy upon dilution. This can be achieved by gentle vortexing or rapid pipetting. However, be cautious with sensitive reagents like proteins. |
| Buffer Composition | The pH, ionic strength, or other components of your buffer may negatively impact the compound's solubility. Action: Test the compound's solubility in different buffers or at different pH values to find the optimal conditions. |
Issue 2: Compound Precipitates Over the Course of the Assay
Symptoms:
-
The solution is initially clear but becomes cloudy or develops a precipitate during incubation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit, and over time, it crashes out of the solution. Action: Lower the compound's final concentration in the assay. |
| Temperature Fluctuations | Changes in temperature during the assay can affect the compound's solubility. Action: Ensure that all assay components and the environment are maintained at a constant, controlled temperature. |
| Compound Instability | The compound may be degrading over time, and the degradation products are less soluble. Action: Assess the compound's stability in the assay buffer over the time course of the experiment. If instability is suspected, consider a shorter assay incubation time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial containing the solid this compound (M.W. = 180.14 g/mol ) to warm to room temperature.
-
Calculate: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of the compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 180.14 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 55.5 µL
-
-
Dissolve: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mix: Vortex the vial until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a dark background to ensure no particles remain.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in tightly sealed, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the apparent solubility of your compound in the final assay buffer.
-
Prepare Compound Plate: Create a 2-fold serial dilution of a 10 mM stock solution in 100% DMSO in a 96-well plate.
-
Prepare Assay Plate: Add 98 µL of your chosen aqueous assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution.
-
Mix and Incubate: Mix the plate by gentle shaking for 1-2 minutes and let it stand at room temperature for 1-2 hours.
-
Measure: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.
-
Analyze: An increase in absorbance/scattering indicates the formation of a precipitate. The highest concentration that does not show a significant increase is the apparent kinetic solubility.
Visualizations
As derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be investigated as kinase inhibitors, particularly in the context of Janus Kinase (JAK) signaling, the following diagrams illustrate a general workflow for handling the compound and a simplified representation of the JAK/STAT pathway.
Preventing off-target effects of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" based inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying off-target effects of kinase inhibitors based on the "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" scaffold.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions.
Issue 1: High cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists with structurally different inhibitors, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Distinguishes between general off-target effects and those specific to a particular cellular context. |
| Variability in experimental conditions | Maintain consistent cell density, inhibitor concentrations, and incubation times across experiments. | Improved reproducibility of experimental results. |
| Inhibitor degradation | Prepare fresh stock solutions of the inhibitor and store them properly. | Consistent inhibitor potency throughout the experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take to minimize off-target effects with a new this compound based inhibitor?
A1: Before extensive cellular experiments, it is crucial to determine the inhibitor's selectivity profile. A broad in vitro kinase panel screen (kinome scan) is the most effective initial step.[1] This will provide a comprehensive overview of the kinases inhibited by your compound and their respective potencies (IC50 or Ki values). This data is essential for interpreting cellular phenotypes and designing subsequent experiments.
Q2: How can I confirm if an observed cellular phenotype is due to an off-target effect?
A2: Several strategies can be employed to distinguish on-target from off-target effects:
-
Use a structurally unrelated inhibitor: If a second inhibitor with a different chemical structure that targets the same primary kinase produces the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Rescue experiments: Expressing a drug-resistant mutant of the primary target in your cells should rescue the phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target interaction.[2]
-
Target engagement assays: Confirm that your inhibitor is engaging the intended target in cells at the concentrations that produce the phenotype. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used for this purpose.[2]
-
Knockdown/Knockout studies: Using siRNA or CRISPR to reduce the expression of the primary target should phenocopy the effect of the inhibitor if it is on-target.
Q3: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
High protein binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Efflux by cellular transporters: The inhibitor may be actively pumped out of the cells by transporters like P-glycoprotein.
-
Metabolic instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
Q4: What is the significance of the ATP concentration in biochemical kinase assays for determining selectivity?
A4: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay.[3] To accurately compare the potency of an inhibitor against different kinases, it is recommended to perform the assays at an ATP concentration that is close to the Michaelis constant (Km) of each respective kinase.[3] This allows for a more direct comparison of the inhibitor's intrinsic affinity for different kinases.
Quantitative Data Presentation
A critical step in understanding the potential for off-target effects is to quantitatively assess the inhibitor's activity against a broad panel of kinases. While specific kinome scan data for inhibitors with the "this compound" core is often proprietary, the following table provides a representative example of how such data would be presented. Researchers should perform a kinome scan for their specific inhibitor.
Table 1: Representative Kinase Selectivity Profile
| Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 10 | 1 |
| Off-Target Kinase A | 500 | 50 |
| Off-Target Kinase B | 1,200 | 120 |
| Off-Target Kinase C | >10,000 | >1,000 |
| Off-Target Kinase D | 85 | 8.5 |
| Off-Target Kinase E | >10,000 | >1,000 |
Interpretation: In this example, the inhibitor shows good selectivity against Off-Target Kinases A, B, C, and E. However, it demonstrates significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where this kinase is active.[1]
Key Experimental Protocols
1. In Vitro Kinase Panel Screen (Radiometric Assay)
This protocol describes a common method for in vitro kinase profiling to determine the selectivity of an inhibitor.
-
Materials:
-
Purified recombinant kinases
-
Specific substrate for each kinase
-
[γ-³³P]ATP
-
Test inhibitor (serial dilutions)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Pre-incubate the test inhibitor with each kinase in the kinase reaction buffer in a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.[4]
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of an inhibitor to its target in a cellular context.
-
Materials:
-
Cultured cells
-
Test inhibitor
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the soluble fraction (supernatant).
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.
-
Binding of the inhibitor will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.[2]
-
Visualizations
Caption: A generalized workflow for identifying and validating off-target effects.
Caption: A logical flowchart for troubleshooting unexpected cellular phenotypes.
Caption: A simplified signaling pathway illustrating on- and off-target effects.
References
Technical Support Center: Enhancing the In vivo Efficacy of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with our this compound derivative despite good in vitro potency. What are the likely causes?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this class of compounds, which often act as kinase inhibitors, the primary reasons for poor in vivo performance typically include:
-
Poor Oral Bioavailability: This can be due to several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and do not dissolve well in gastrointestinal fluids, which is a critical first step for absorption.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.
-
Efflux Transporter Activity: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells and back into the intestinal lumen.
-
-
Suboptimal Pharmacokinetic Properties: The compound may have a short half-life in the body due to rapid clearance, meaning it doesn't stay at a therapeutic concentration for long enough to have an effect.
-
Off-Target Toxicity: The compound might be causing unforeseen toxicity at the efficacious dose, leading to adverse effects in the animal model that mask the therapeutic benefit.
-
Inadequate Target Engagement in the Tumor: The compound may not be reaching the tumor tissue at a high enough concentration to effectively inhibit its target kinase.
Q2: How can we improve the oral bioavailability of our lead compound?
A2: Improving oral bioavailability requires a systematic approach. Consider the following strategies:
-
Formulation Optimization:
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can improve its dissolution rate and extent.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization of lipophilic compounds and may also promote lymphatic absorption, partially bypassing first-pass metabolism.
-
Nanosizing: Reducing the particle size of your compound to the nanometer range increases its surface area, which can lead to faster dissolution.
-
-
Medicinal Chemistry Approaches:
-
Prodrugs: Designing a prodrug that is more soluble or less susceptible to first-pass metabolism and is converted to the active compound in vivo.
-
Structural Modifications: Modifying the chemical structure to improve solubility and metabolic stability without compromising potency.
-
Q3: We are seeing significant variability in tumor growth in our xenograft studies. What could be causing this and how can we minimize it?
A3: Inconsistent tumor growth in xenograft models is a frequent issue that can compromise the reliability of your efficacy studies. Key factors and solutions include:
-
Cell Line Health and Consistency:
-
Passage Number: Use cells from a consistent and low passage number, as high passage numbers can alter tumorigenicity.
-
Cell Viability: Always check cell viability before implantation; it should be greater than 90%.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as it can significantly affect cell growth characteristics.
-
-
Animal and Procedural Consistency:
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize biological variability.
-
Implantation Site and Technique: Inject the same number of cells in a consistent volume and at the same anatomical location for all animals.
-
Use of Matrigel: If using Matrigel, ensure a consistent cell-to-Matrigel ratio and keep the suspension on ice to prevent premature polymerization.
-
-
Tumor Monitoring:
-
Regular Measurement: Measure tumors at regular intervals using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
Q4: Our compound is showing unexpected toxicity in vivo. How can we investigate this?
A4: Unexpected toxicity can derail a promising compound. A thorough investigation should include:
-
Dose-Range Finding Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Clinical Observations: Carefully monitor the animals for any clinical signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any tissue damage.
-
Off-Target Kinase Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions that could be responsible for the toxicity. Many toxicities associated with kinase inhibitors are due to off-target effects.
-
Metabolite Identification: Investigate if a metabolite of your compound, rather than the parent drug, is causing the toxicity.
II. Troubleshooting Guides
Scenario 1: Poor Compound Exposure After Oral Dosing
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Formulation Enhancement: Test different formulations such as suspensions, solutions with co-solvents (e.g., PEG400, Tween 80), or amorphous solid dispersions.[1] 2. Particle Size Reduction: Consider micronization or nanomilling of the compound to increase its surface area for dissolution. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound. 2. Co-administration with Inhibitors: In a non-clinical setting, co-administer with a known inhibitor of the suspected metabolic enzyme (e.g., ketoconazole for CYP3A4) to see if exposure increases. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Permeability Assay: Use a Caco-2 cell assay to determine if your compound is a P-gp substrate. 2. Co-administration with a P-gp Inhibitor: In your in vivo study, co-administer a P-gp inhibitor (e.g., verapamil) to assess its impact on plasma exposure. |
Scenario 2: Inconsistent Anti-Tumor Efficacy in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Variable Tumor Take Rate and Growth | 1. Standardize Cell Preparation: Use cells at a consistent, low passage number and ensure high viability (>90%) before injection.[2] 2. Optimize Cell Injection: Inject a consistent number of cells in a defined volume into the same anatomical location for each mouse.[2] 3. Use of Matrigel: If the take rate is low, consider mixing the cells with Matrigel to support initial tumor growth. |
| Inconsistent Response to Treatment | 1. Confirm Target Expression: Verify that the xenograft tumors express the target kinase at consistent levels. This can be done by IHC or Western blotting on a subset of tumors. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the drug concentration in the plasma and tumor with the inhibition of the target kinase and the anti-tumor response. 3. Standardize Drug Administration: Ensure the drug formulation is homogeneous and administered consistently (e.g., same time of day, proper gavage technique). |
| Development of Resistance | 1. Monitor Tumor Growth During and After Treatment: If tumors initially respond and then regrow, it may indicate acquired resistance. 2. Molecular Analysis of Resistant Tumors: At the end of the study, collect the resistant tumors and analyze them for potential resistance mechanisms (e.g., mutations in the target kinase). |
III. Data Presentation
Disclaimer: The following data are for illustrative purposes only and are intended to provide a framework for presenting experimental results. Actual data will vary depending on the specific derivative and experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| Derivative A | 5 | 500 | >1000 |
| Derivative B | 15 | 250 | 800 |
| Positive Control | 10 | 100 | 500 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice (10 mg/kg Oral Gavage)
| Compound | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Derivative A (Suspension) | 150 | 2 | 600 | 15 |
| Derivative A (SEDDS) | 600 | 1 | 2400 | 60 |
| Derivative B (Suspension) | 250 | 4 | 1500 | 30 |
Table 3: In Vivo Efficacy in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2 |
| Derivative A | 10 | 45 | -1 |
| Derivative A | 30 | 75 | -5 |
| Positive Control | 20 | 60 | -8 |
IV. Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line in the recommended medium.
-
Harvest cells during the logarithmic growth phase (70-80% confluency).
-
Wash the cells with sterile PBS and perform a cell count. Ensure cell viability is >95%.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups.
-
Prepare the drug formulation fresh daily and administer it to the mice according to the planned schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Preparation:
-
Use male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Fast the animals for at least 4 hours before dosing, with free access to water.
-
-
Drug Administration:
-
Prepare the drug formulation at the desired concentration.
-
For oral administration, administer a single dose via oral gavage.
-
For intravenous administration, administer a single dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) from the plasma concentration-time data using appropriate software.
-
V. Visualizations
Signaling Pathways
Pyrrolo[2,3-b]pyridine derivatives frequently act as kinase inhibitors. Below are diagrams of common signaling pathways that may be targeted.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
Validation & Comparative
Comparative analysis of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" derivatives' IC50 values
A detailed review of the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against key kinases, providing researchers and drug development professionals with comparative IC50 data and insights into their therapeutic potential.
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. These compounds have demonstrated significant activity against a range of kinase targets involved in critical cellular signaling pathways, making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) values of various derivatives of 1H-pyrrolo[2,3-b]pyridine, alongside the experimental protocols used for their determination and a visualization of a key signaling pathway they modulate. While this analysis focuses on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives due to the availability of public data, it provides a valuable framework for understanding the structure-activity relationships (SAR) that can inform the design of more specific molecules, such as those based on the "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" scaffold.
IC50 Values of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the IC50 values of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. These values highlight the diverse inhibitory profiles and potencies achieved through modification of the core scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Series 1: FGFR Inhibitors | |||
| 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 7, 9, 25, 712 | [1][2][3] |
| 1 | FGFR1 | 1900 | [2] |
| Series 2: JAK Inhibitors | |||
| 31g | JAK1 | Potent (specific value not provided) | [4] |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Excellent potency (specific value not provided) | [4] |
| Series 3: PDE4B Inhibitors | |||
| 11f | PDE4B, PDE4D | 110, 450 | [5] |
| 11h | PDE4B | 140 | [5] |
| 7 | PDE4B | 480 | [5] |
| 14bb | PDE4B | 410 | [5] |
| Series 4: Multi-Kinase Inhibitors | |||
| 5k (a pyrrolo[2,3-d]pyrimidine derivative) | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 136, 204 | [6] |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. The methodologies employed in the cited studies typically involve in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Preparation of Reagents: Solutions of the test compounds are prepared at various concentrations. The recombinant target kinase is diluted in an appropriate kinase assay buffer. A substrate for the kinase (often a biotinylated peptide) and ATP are also prepared.
-
Assay Procedure:
-
The recombinant kinase is added to the wells of a microplate.
-
The test compound solutions are then added to the wells and incubated for a specific period to allow for binding to the kinase.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods like ELISA, fluorescence polarization, or radiometric assays.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
Many of the 1H-pyrrolo[2,3-b]pyridine derivatives discussed act as inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and apoptosis.[7] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers.
Caption: The JAK/STAT signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivative and AZD4547 in FGFR Inhibition
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of the selectivity profile of a novel 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivative, herein referred to as Compound 4h, and the well-characterized clinical candidate, AZD4547. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Kinase Selectivity Profile
The in vitro inhibitory activities of Compound 4h and AZD4547 against the FGFR family and other kinases were evaluated to determine their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, are summarized in the table below.
| Kinase Target | Compound 4h IC50 (nM) | AZD4547 IC50 (nM) |
| FGFR1 | 7 | 0.2 |
| FGFR2 | 9 | 2.5 |
| FGFR3 | 25 | 1.8 |
| FGFR4 | 712 | 165 |
| VEGFR2 (KDR) | - | 24 |
| RIPK1 | - | 12 |
| Note: A lower IC50 value indicates greater potency. |
Compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, demonstrates potent inhibition of FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[1][2] Its activity against FGFR4 is significantly lower, with an IC50 of 712 nM.[1][2]
AZD4547 is a highly potent and selective inhibitor of FGFR1, 2, and 3, with IC50 values of 0.2 nM, 2.5 nM, and 1.8 nM, respectively.[3] Similar to Compound 4h, AZD4547 exhibits weaker activity against FGFR4 (IC50 = 165 nM).[3] Notably, AZD4547 also shows inhibitory activity against VEGFR2 (KDR) with an IC50 of 24 nM.[4] Interestingly, recent studies have repurposed AZD4547 as a potent inhibitor of RIPK1, a key regulator of necroptosis, with an IC50 of 12 nM.[5]
Experimental Protocols
The determination of the kinase inhibitory activity is crucial for characterizing the selectivity of compounds like Compound 4h and AZD4547. Below are the methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 values of the test compounds against a panel of purified kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Test compounds (Compound 4h, AZD4547) dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Assay buffer.
-
Kinase activity detection reagent (e.g., Z'-LYTE™ Kinase Assay Kit).
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: The kinase, peptide substrate, and the test compound are incubated together in the microplate wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 1 hour at room temperature).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various detection methods, such as fluorescence-based assays like Z'-LYTE™, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This assay measures the inhibition of FGFR autophosphorylation within a cellular context, providing insights into the compound's cellular potency.
Objective: To determine the ability of the test compounds to inhibit ligand-induced FGFR phosphorylation in cancer cell lines.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KMS-11).[6]
-
Cell culture medium and supplements.
-
FGF ligand (e.g., FGF2) to stimulate the receptor.
-
Test compounds (Compound 4h, AZD4547).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phospho-FGFR and total FGFR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then serum-starved to reduce basal receptor activation. The cells are then pre-treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Ligand Stimulation: Following pre-treatment, the cells are stimulated with an FGF ligand for a short period (e.g., 15 minutes) to induce FGFR autophosphorylation.
-
Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated FGFR. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the inhibition of FGFR phosphorylation is calculated relative to the ligand-stimulated control. The membrane can be stripped and re-probed with an antibody for total FGFR to normalize for protein loading.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of FGFR inhibition, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 5. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Validating the mechanism of action of "5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid" based inhibitors
In the landscape of targeted therapy, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile backbone for the development of potent kinase inhibitors. This guide provides a detailed comparison of inhibitors based on this core structure, with a focus on their mechanism of action as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate their function and aid researchers in drug development.
Targeting the FGFR Signaling Pathway
Abnormal activation of the FGFR signaling pathway, often due to gene amplification, fusions, or mutations, is a key driver in various cancers, including breast, lung, and bladder cancers.[1][2] This makes FGFRs an attractive target for therapeutic intervention. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent activity against multiple FGFR isoforms. Upon binding to Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades like RAS-MEK-ERK, PLCγ, and PI3K-Akt, which regulate cell proliferation, migration, and survival.[1][2] The pyrrolopyridine-based inhibitors act by blocking this initial phosphorylation step.
References
Off-Target Kinase Profiling: A Comparative Analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives and Alternative FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Kinase Selectivity
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR). This guide provides a comparative analysis of the off-target kinase profile of compounds based on the 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold and compares them with alternative, clinically relevant FGFR inhibitors. Understanding the selectivity of these compounds is crucial for predicting potential off-target effects and developing safer, more effective therapeutics.
The comparative analysis includes the following alternative FGFR inhibitors:
-
Dovitinib: A multi-targeted tyrosine kinase inhibitor that targets FGFRs, VEGFRs, and other kinases.[2][3]
-
AZD4547: A potent and selective inhibitor of FGFR1, 2, and 3.[4][5][6]
-
Futibatinib: A highly selective, irreversible inhibitor of FGFR1-4.[7]
Comparative Kinase Inhibition Profile
The following tables summarize the available quantitative data on the kinase inhibitory activity of the representative 1H-pyrrolo[2,3-b]pyridine derivative and the selected alternative inhibitors. It is important to note that the data is compiled from different studies and assay formats, which should be taken into consideration when making direct comparisons.
Table 1: On-Target Potency against FGFR Family Kinases
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference(s) |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | 7 | 9 | 25 | 712 | [1][8] |
| Dovitinib | 8 | - | 9 | - | [2] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | [4][5] |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | [9] |
Table 2: Off-Target Kinase Inhibition Profile
This table presents a comparative overview of the off-target kinase inhibition. The data for different compounds are from various kinase panel screens, and direct comparison should be made with caution.
| Compound | Kinase Panel Size | Key Off-Target Hits (>50% inhibition or low nM IC50) | Reference(s) |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | Not specified in detail | Data not available in a comprehensive panel format. The scaffold is known to be adaptable for developing selective inhibitors. | |
| Dovitinib | Not specified (multiple assays) | FLT3 (IC50: 1 nM), c-Kit (IC50: 2 nM), VEGFR2 (KDR) (IC50: 13 nM), PDGFRβ (IC50: 8 nM) | [2][3] |
| AZD4547 | Diverse panel | VEGFR2 (KDR) (IC50: 24 nM). Weaker activity against IGFR. | [5][6] |
| Futibatinib | 387 wild-type kinases | MAPK12 (69% inhibition at 100 nM), INSR (55% inhibition at 100 nM). Subsequent enzymatic assays showed limited inhibition. | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase profiling data. Below are representative protocols for key experiments used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (e.g., for IC50 determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Materials:
-
Purified recombinant kinases (e.g., FGFR1, 2, 3, 4).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP or a suitable ATP analog for non-radiometric detection methods.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates (for radiometric assays).
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound or DMSO control.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP for radiometric assays).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the signal (e.g., luminescence or fluorescence) according to the specific assay kit instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Broad-Panel Kinase Selectivity Screening (e.g., KINOMEscan™)
This competition binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Procedure:
-
A panel of DNA-tagged kinases is incubated with the test compound at a fixed concentration (e.g., 100 nM or 1 µM).
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture.
-
The mixture is allowed to reach equilibrium.
-
The solid support (e.g., beads) is washed to remove unbound kinases.
-
The amount of each kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of inhibition of the kinase from binding to the immobilized ligand, relative to a DMSO control. A lower amount of kinase detected on the solid support indicates a stronger interaction with the test compound.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes and pathways discussed in this guide.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Structure-activity relationship of "5-fluoro-1H-pyrrolo[2,3-b]pyridine" derivatives for kinase inhibition
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The incorporation of a fluorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its binding affinity to the target kinase. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives and their analogues for the inhibition of key kinases implicated in cancer and other diseases.
Quantitative Structure-Activity Relationship (SAR)
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases [1][2][3]
| Compound ID | R1 (at C5) | R2 (at C3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | -(CH2)-3,4-dimethoxyphenyl | 1900 | - | - | - |
| 4a | CF3 | -(CH2)-3,4-dimethoxyphenyl | 19 | 28 | 65 | >1000 |
| 4h | CF3 | -(CH2)-3-methoxy-4-hydroxyphenyl | 7 | 9 | 25 | 712 |
| 4l | CF3 | -(CH2)-3-hydroxyphenyl | 15 | 21 | 48 | >1000 |
Data extracted from Jin Q. et al., RSC Adv., 2021.[1][2][3]
SAR Insights for FGFR Inhibition:
-
Substitution at the 5-position: The introduction of a trifluoromethyl (CF3) group at the 5-position of the pyrrolo[2,3-b]pyridine core (compound 4a ) significantly enhances the inhibitory activity against FGFR1, 2, and 3 compared to the unsubstituted analogue (compound 1 ).[1][2][3] This suggests that an electron-withdrawing group at this position is favorable for activity.
-
Substitution at the 3-position: Modifications to the substituent at the 3-position demonstrate a clear impact on potency and selectivity. The presence of a 3-methoxy-4-hydroxyphenyl group (compound 4h ) leads to the most potent inhibition across FGFR1, 2, and 3.[1][2][3] The hydroxyl group likely forms a key hydrogen bond interaction within the kinase active site.
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FLT3 Kinase [4]
| Compound ID | Linker | R Group | FLT3 (% inh @ 1µM) | FLT3-ITD (% inh @ 1µM) | MV4-11 IC50 (µM) | MOLM-13 IC50 (µM) |
| CM5 | Amide | 3-trifluoromethylphenyl | 57.72 | 53.77 | 0.64 | 0.75 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors.[4]
SAR Insights for FLT3 Inhibition:
-
The 1H-pyrrolo[2,3-b]pyridine scaffold also demonstrates activity against FLT3, a key target in acute myeloid leukemia (AML).
-
Compound CM5 , featuring an amide linker and a 3-trifluoromethylphenyl group, shows significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant.[4] This compound also exhibits potent anti-proliferative activity against AML cell lines harboring the FLT3-ITD mutation.[4]
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are crucial for the interpretation and replication of SAR data. Below are representative protocols for commonly used assay formats.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay format is widely used for its robustness and high-throughput capabilities.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
General Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, recombinant kinase, and biotinylated substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
ADP-Glo™ Kinase Assay
This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
General Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a white, opaque 384-well plate, combine the test compound, recombinant kinase, and substrate in the appropriate kinase buffer.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for the desired time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 values.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of kinase inhibition by 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogues Against Known Drugs: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Novel FGFR Inhibitors in Comparison to FDA-Approved Therapeutics
In the landscape of targeted cancer therapy, the inhibition of Fibroblast Growth Factor Receptors (FGFRs) has emerged as a crucial strategy for a variety of malignancies. This guide provides a comparative analysis of novel 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogues, a promising class of kinase inhibitors, against established FDA-approved drugs targeting the FGFR signaling pathway. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the potential of these emerging compounds.
Comparative Efficacy: A Look at the Inhibition of FGFR Isoforms
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative 1H-pyrrolo[2,3-b]pyridine analogue, compound 4h , against the four FGFR isoforms.[1][2] This data is benchmarked against the IC50 values of four FDA-approved FGFR inhibitors: Erdafitinib (Balversa®), Pemigatinib (Pemazyre®), Infigratinib (Truseltiq®), and Futibatinib (Lytgobi®).[3][4][5][6][7][8][9][10][11]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 4h (Analogue) | 7 | 9 | 25 | 712 |
| Erdafitinib (Balversa®) | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib (Pemazyre®) | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib (Truseltiq®) | 1.1 | 1.0 | 2.0 | 61 |
| Futibatinib (Lytgobi®) | <4 | <4 | <4 | <4 |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes and is collated from various sources.[1][2][12][13][14][15][16]
Understanding the Mechanism: The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and survival. Dysregulation of this pathway through mutations, amplifications, or fusions of the FGFR genes can lead to oncogenesis. The diagram below illustrates the canonical FGFR signaling cascade, which is the target of the inhibitors discussed in this guide.
Experimental Protocols
The determination of IC50 values is a cornerstone of drug discovery. Below is a generalized protocol for a kinase inhibition assay, representative of the methodologies used to evaluate the compounds in this guide. Specific experimental conditions may vary.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant FGFR enzyme (FGFR1, FGFR2, FGFR3, or FGFR4)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogues or known drugs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Microplates (e.g., 384-well low-volume)
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, recombinant FGFR enzyme, and the peptide substrate.
-
Dispensing: Dispense the test compounds into the microplate wells. Add the kinase/substrate master mix to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a solution containing the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin to stop the reaction and initiate the detection process.
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-capable plate reader. The ratio of the fluorescence emission at 665 nm (APC) to 615 nm (Europium) is calculated.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound analogue, compound 4h , demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[1][2] While the FDA-approved drugs generally exhibit slightly greater potency, particularly against FGFR4, the pyrrolopyridine scaffold represents a promising starting point for the development of novel FGFR inhibitors. Further optimization of this chemical series could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. U.S. FDA Approves FGFR Inhibitor, Futibatinib for the Treatment of Previously Treated, Unresectable, Locally Advanced or Metastatic Intrahepatic Cholangiocarcinoma | 2022 | TAIHO PHARMA [taiho.co.jp]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. fepblue.org [fepblue.org]
- 8. LYTGOBI® (futibatinib) tablets Mechanism of Action | Cholangiocarcinoma FGFR Inhibitor [lytgobi.com]
- 9. TRUSELTIQ (infigratinib) for the Treatment of Cholangiocarcinoma [clinicaltrialsarena.com]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.caremark.com [info.caremark.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, ensuring compliance with safety regulations and minimizing risk.
I. Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified with the following hazard statements:
Emergency First Aid Procedures:
| Situation | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][4][5][6] |
| In Case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash off with soap and plenty of water. Consult a physician.[1][4][5][6] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician.[1][4][5] |
| If Swallowed | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][5][6] |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.[5] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[1][4] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[7] |
| Respiratory Protection | Use a NIOSH-approved respirator if dust or aerosols are generated.[5][6] |
III. Step-by-Step Disposal Protocol
This protocol outlines the process for the disposal of this compound, from initial waste collection to final hand-off to a licensed disposal service.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound in a dedicated, clearly labeled, and sealable container.
-
Avoid mixing with other chemical waste unless compatibility is confirmed.
-
Sweep up any spills without creating dust and place in the designated waste container.[1]
-
-
Contaminated Materials:
-
Dispose of any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, as contaminated waste.
-
Place these items in a separate, labeled, and sealed container.
-
-
Empty Containers:
-
Dispose of the original product container as unused product.[1] Do not rinse and reuse.
-
2. Labeling and Storage:
-
Clearly label all waste containers with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.[4]
3. Accidental Release Measures:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1][4]
-
Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]
-
Prevent the spilled material from entering drains or waterways.[2][4][5]
4. Final Disposal:
-
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a complete and accurate inventory of the waste.
Below is a workflow diagram illustrating the key decision points and steps in the disposal process.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1228666-41-8). The following procedures are based on best practices for handling analogous chemical structures, including pyridine and its carboxylic acid derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the named compound.
Pre-Operational Safety Checklist
Before handling the compound, ensure the following are in place:
-
Ventilation: All handling of solid and dissolved forms of the compound must occur within a certified chemical fume hood.[1]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[2]
-
Personnel Training: All personnel must be trained on the potential hazards and emergency procedures.
-
Contingency Plan: A clear plan for spills and accidental exposure must be established and understood.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles, tightly fitting.[2] | Protects against dust particles and splashes. |
| Face Shield | Worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing. | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable.[1] Always inspect gloves for integrity before use. | Prevents skin contact with the chemical. Double gloving is advisable. |
| Body Protection | Lab Coat | A fully buttoned lab coat is required.[1] | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling significant quantities. | Provides an additional barrier against spills. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust, especially outside of a fume hood.[2][3] | Protects against inhalation of fine particles. |
Handling Procedures
Adherence to these procedural steps is critical for minimizing risk during the handling of this compound.
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Weighing and Aliquoting (Solid Form):
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the solution container capped when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate all equipment used.
-
Wash hands and any exposed skin thoroughly after removing PPE.[2]
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Small Spill | For small spills within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Clean the area with an appropriate solvent. |
| Large Spill | Evacuate the area immediately. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate training and equipment. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated organic compounds often require specific disposal routes.
-
-
Disposal Request:
-
Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of the target compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
